(4-Ethoxypyridin-3-yl)boronic acid
Description
Properties
IUPAC Name |
(4-ethoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-2-12-7-3-4-9-5-6(7)8(10)11/h3-5,10-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCMUCJVABSOMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704471 | |
| Record name | (4-Ethoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1169748-83-7 | |
| Record name | (4-Ethoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-Ethoxypyridin-3-yl)boronic acid: A Comprehensive Technical Guide for Drug Discovery and Development Professionals
Executive Summary
(4-Ethoxypyridin-3-yl)boronic acid is a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. Its strategic importance lies in its utility as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This functionality allows for the efficient construction of complex molecular architectures, particularly biaryl and heteroaryl scaffolds, which are prevalent in a multitude of biologically active compounds. The presence of the 4-ethoxy substituent on the pyridine ring confers unique electronic and steric properties, influencing molecular interactions and metabolic stability, making it an attractive component in the design of novel therapeutics. This guide provides an in-depth exploration of the chemical structure, physicochemical properties, synthesis, and applications of (4-Ethoxypyridin-3-yl)boronic acid, with a focus on its practical implementation in drug discovery workflows.
Core Chemical Structure and Physicochemical Profile
The molecular architecture of (4-Ethoxypyridin-3-yl)boronic acid features a pyridine ring functionalized with a boronic acid moiety at the 3-position and an ethoxy group at the 4-position. This specific arrangement governs its reactivity and utility as a synthetic intermediate.
Figure 1. Chemical Structure of (4-Ethoxypyridin-3-yl)boronic acid.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀BNO₃ | |
| Molecular Weight | 166.97 g/mol | |
| Appearance | White to off-white solid | [1] |
| Melting Point | 103-111 °C | [1] |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. | General knowledge |
| CAS Number | 401605-23-4 |
Expert Insights: The melting point range suggests good thermal stability under standard laboratory conditions. Its solubility profile is typical for polar organic molecules and should be taken into account when selecting solvent systems for reactions and purifications.
Synthesis and Manufacturing
The most prevalent and scalable method for the synthesis of (4-Ethoxypyridin-3-yl)boronic acid is the Miyaura borylation of a suitable halogenated precursor, typically 3-bromo-4-ethoxypyridine. This palladium-catalyzed reaction offers high yields and functional group tolerance.
Figure 2. Synthetic workflow for (4-Ethoxypyridin-3-yl)boronic acid.
Detailed Experimental Protocol: Synthesis via Miyaura Borylation
Materials:
-
3-Bromo-4-ethoxypyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere of nitrogen or argon, combine 3-bromo-4-ethoxypyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane to the flask, followed by the addition of Pd(dppf)Cl₂ (0.03 eq).
-
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification of Pinacol Ester: The crude pinacol ester can be purified by flash column chromatography on silica gel.
-
Hydrolysis: The purified pinacol ester is then subjected to acidic hydrolysis (e.g., with 2 M HCl) to yield the boronic acid. The product is typically precipitated by adjusting the pH, collected by filtration, washed with cold water, and dried under vacuum.
Trustworthiness of the Protocol: This protocol is a well-established and reliable method for the synthesis of aryl and heteroaryl boronic esters. The use of a robust palladium catalyst and inert atmosphere techniques ensures high reproducibility and yield. The progress of the reaction is easily monitored by standard analytical techniques, and the purification procedures are straightforward.
Applications in Drug Discovery
(4-Ethoxypyridin-3-yl)boronic acid is a valuable building block for the synthesis of kinase inhibitors and other targeted therapies. The substituted pyridine moiety can engage in crucial hydrogen bonding interactions within the ATP-binding site of various kinases.
Role in Kinase Inhibitor Synthesis
The 4-ethoxypyridine scaffold has been incorporated into a variety of kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the ethoxy group can modulate solubility and engage in hydrophobic interactions. Its use in Suzuki-Miyaura coupling allows for the efficient and modular synthesis of libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies. For instance, similar scaffolds are found in inhibitors of c-Jun N-terminal kinase (JNK), a target implicated in inflammatory diseases and neurodegenerative disorders.[2]
Exemplary Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most common application of (4-Ethoxypyridin-3-yl)boronic acid, enabling the formation of a C-C bond between the pyridine ring and an aryl or heteroaryl halide.
Figure 3. Key components of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
(4-Ethoxypyridin-3-yl)boronic acid
-
Aryl or heteroaryl halide (e.g., 1-bromo-4-chlorobenzene)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 eq), (4-ethoxypyridin-3-yl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst and Solvent Addition: Add the palladium catalyst (0.05 eq) and a mixture of toluene and water (e.g., 4:1 v/v).
-
Degassing: Thoroughly degas the reaction mixture by bubbling nitrogen or argon through the solution for 20-30 minutes.
-
Reaction: Heat the mixture to reflux (typically 90-110 °C) under an inert atmosphere for 4-16 hours, monitoring for completion by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure coupled product.
Expertise & Experience: The choice of palladium catalyst, ligand, base, and solvent system is critical and may require optimization depending on the specific substrates. For challenging couplings, more advanced catalyst systems may be necessary. The biphasic solvent system is often employed to facilitate the dissolution of both the organic and inorganic reagents.
Safety, Handling, and Storage
Safety: (4-Ethoxypyridin-3-yl)boronic acid is classified as an irritant. It may cause skin, eye, and respiratory irritation.[3]
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid generating and inhaling dust.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents. For long-term storage, it is advisable to store under an inert atmosphere to prevent potential degradation.
Conclusion
(4-Ethoxypyridin-3-yl)boronic acid is a high-value synthetic intermediate with significant applications in drug discovery and development. Its utility in forming C-C bonds through the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex molecular scaffolds. The insights and protocols provided in this guide are intended to empower researchers to effectively and safely utilize this important building block in their pursuit of novel therapeutics.
References
-
PubChem. (4-Ethoxypyridin-3-yl)boronic acid. [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2010). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. [Link]
Sources
An In-depth Technical Guide to the Synthesis of (4-Ethoxypyridin-3-yl)boronic acid
Introduction: The Strategic Importance of (4-Ethoxypyridin-3-yl)boronic acid in Modern Drug Discovery
(4-Ethoxypyridin-3-yl)boronic acid is a key heterocyclic building block in contemporary medicinal chemistry. Its intrinsic value lies in its utility as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2][3] This reaction is a cornerstone in the synthesis of complex organic molecules, particularly in the construction of biaryl and heteroaryl scaffolds that are prevalent in a wide range of pharmaceutically active compounds.[2][3][4] The ethoxy-substituted pyridine motif is of particular interest as it can modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, and can engage in key hydrogen bonding interactions with biological targets. This guide provides an in-depth exploration of the primary synthetic pathways to (4-Ethoxypyridin-3-yl)boronic acid, offering a blend of theoretical principles and practical, field-proven insights for researchers and professionals in drug development.
Core Synthetic Strategies: A Comparative Analysis
The synthesis of (4-Ethoxypyridin-3-yl)boronic acid can be approached through several strategic disconnections. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, scalability, and functional group tolerance. This guide will focus on the two most prevalent and robust methodologies: the Lithiation-Borylation of a suitable 4-ethoxypyridine precursor and the Palladium-Catalyzed Miyaura Borylation of a functionalized 4-ethoxypyridine.
Pathway 1: Lithiation-Borylation via Halogen-Metal Exchange
This is a powerful and widely employed method for the synthesis of a variety of heteroaryl boronic acids.[5][6][7][8] The core of this strategy involves the generation of a highly reactive organolithium intermediate from a corresponding halopyridine, which is then trapped with a boron electrophile.
Causality Behind Experimental Choices: The selection of a halogenated precursor is critical. 3-Bromo-4-ethoxypyridine is an ideal starting material due to the high propensity of bromine to undergo halogen-metal exchange with organolithium reagents at low temperatures. The use of cryogenic conditions (typically -78 °C) is essential to prevent unwanted side reactions and decomposition of the thermally sensitive lithiated pyridine intermediate.[7] Triisopropyl borate is a commonly used boron electrophile due to its good reactivity and the relative ease of hydrolysis of the resulting boronate ester to the desired boronic acid.
Logical Workflow for Lithiation-Borylation:
Figure 1: Workflow for the Lithiation-Borylation synthesis pathway.
Experimental Protocol: Synthesis of (4-Ethoxypyridin-3-yl)boronic acid via Lithiation-Borylation
Materials and Reagents:
| Reagent/Material | Purity/Grade | Supplier Example |
| 3-Bromo-4-ethoxypyridine | >97% | Commercially available |
| Anhydrous Tetrahydrofuran (THF) | Dri-Solv™ or equivalent | Major chemical supplier |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Major chemical supplier |
| Triisopropyl borate | >98% | Major chemical supplier |
| Hydrochloric acid (HCl) | 2 M aqueous solution | Major chemical supplier |
| Diethyl ether | ACS grade | Major chemical supplier |
| Saturated brine solution | N/A | Lab prepared |
| Anhydrous Magnesium Sulfate (MgSO4) | ACS grade | Major chemical supplier |
Step-by-Step Methodology:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 3-bromo-4-ethoxypyridine (1.0 eq).
-
Dissolution: Anhydrous THF is added via cannula to dissolve the starting material, and the resulting solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via syringe over 20-30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is then stirred at -78 °C for an additional hour.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature overnight.
-
Quenching and Hydrolysis: The reaction is cautiously quenched by the slow addition of 2 M aqueous HCl. The mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Extraction and Purification: The aqueous layer is separated and extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure to yield the crude (4-Ethoxypyridin-3-yl)boronic acid. Further purification can be achieved by recrystallization or chromatography if necessary.
Pathway 2: Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a powerful alternative that often offers milder reaction conditions and broader functional group tolerance compared to lithiation-based methods.[9][10][11][12] This pathway involves the palladium-catalyzed cross-coupling of a halo- or triflyloxy-pyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).
Causality Behind Experimental Choices: The choice of catalyst, ligand, and base is paramount for a successful Miyaura borylation. A common and effective catalytic system consists of a palladium(II) precatalyst, such as PdCl₂(dppf), and a suitable base, often potassium acetate (KOAc).[9] The ligand, in this case, dppf (1,1'-bis(diphenylphosphino)ferrocene), plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. The base is required to activate the diboron reagent and facilitate the transmetalation step.[13] The reaction is typically carried out in an aprotic polar solvent like dioxane or DMSO to ensure solubility of the reagents and to facilitate the reaction at elevated temperatures.
Catalytic Cycle of Miyaura Borylation:
Figure 2: The catalytic cycle of the Miyaura borylation reaction.
Experimental Protocol: Synthesis of (4-Ethoxypyridin-3-yl)boronic acid pinacol ester via Miyaura Borylation
Materials and Reagents:
| Reagent/Material | Purity/Grade | Supplier Example |
| 3-Bromo-4-ethoxypyridine | >97% | Commercially available |
| Bis(pinacolato)diboron (B₂pin₂) | >98% | Major chemical supplier |
| PdCl₂(dppf)·CH₂Cl₂ adduct | >98% | Major chemical supplier |
| Potassium Acetate (KOAc) | Anhydrous, >99% | Major chemical supplier |
| Anhydrous 1,4-Dioxane | Dri-Solv™ or equivalent | Major chemical supplier |
| Ethyl Acetate | ACS grade | Major chemical supplier |
| Water | Deionized | Lab source |
| Celite® | N/A | Major chemical supplier |
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask are added 3-bromo-4-ethoxypyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and PdCl₂(dppf)·CH₂Cl₂ adduct (0.03 eq).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.
-
Solvent Addition and Heating: Anhydrous 1,4-dioxane is added via syringe, and the reaction mixture is heated to 80-90 °C with stirring for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The mixture is then filtered through a pad of Celite® to remove the palladium catalyst.
-
Extraction and Purification: The filtrate is washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude product, the pinacol ester of (4-Ethoxypyridin-3-yl)boronic acid, can be purified by column chromatography on silica gel. The pinacol ester can often be used directly in subsequent Suzuki-Miyaura coupling reactions or hydrolyzed to the boronic acid if required.
Summary and Outlook
Both the Lithiation-Borylation and Miyaura Borylation pathways offer reliable and effective means to synthesize (4-Ethoxypyridin-3-yl)boronic acid. The choice between these methods will depend on the specific requirements of the synthesis, including scale, available equipment, and the nature of other functional groups in more complex substrates. The protocols provided in this guide are robust starting points for the synthesis of this valuable building block. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the development of even more efficient and sustainable methods for the synthesis of key intermediates like (4-Ethoxypyridin-3-yl)boronic acid will remain an active area of research.
References
- WO2015135096A1 - Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid - Google P
- Synthesis of 4-tolylboronic acid - PrepChem.com. (URL: )
- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022).
- 4-Ethoxypyridine-3-boronic acid - Synchem. (URL: )
- Boronic acid - Wikipedia. (URL: )
- Highly Productive Flow Synthesis for Lithiation, Borylation, and/or Suzuki Coupling Reaction - Magritek. (URL: )
- CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid - Google P
- Recent Advances in the Synthesis of Borinic Acid Deriv
- Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4.
- Arylboronic acid or boronate synthesis - Organic Chemistry Portal. (URL: )
- ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines.
- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed. (URL: )
- 3-pyridylboronic acid - Organic Syntheses Procedure. (URL: )
- Standard Lithiation–Boryl
- ChemInform Abstract: Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 2. 2,4, or 5-Halopyridin-3-yl-boronic Acids and Esters.
- A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - NIH. (URL: )
- Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling - Benchchem. (URL: )
- Lithiation-borylation methodology and its applic
- (PDF)
- The Synthesis and Applications of Heterocyclic Boronic Acids. (URL: )
- US20020161230A1 - Process for preparing boronic and borinic acids - Google P
-
Masking Boronic Acids for Suzuki Coupling - YouTube. (URL: [Link])
- Lithiation-Borylation Methodology and Its Applic
-
Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction. (URL: [Link])
-
The Synthesis and Applications of Heterocyclic Boronic Acids | Request PDF - ResearchGate. (URL: [Link])
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])
-
Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. (URL: [Link])
-
Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides - Wordpress. (URL: [Link])
-
Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC - PubMed Central. (URL: [Link])
- US5780454A - Boronic ester and acid compounds - Google P
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- 2. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]
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- 13. youtube.com [youtube.com]
An In-depth Technical Guide to the Discovery and History of Substituted Pyridinylboronic Acids
This guide offers researchers, scientists, and drug development professionals a comprehensive exploration of the discovery, synthesis, and application of substituted pyridinylboronic acids. We will delve into the pivotal scientific breakthroughs, provide detailed experimental methodologies, and illuminate the profound impact of these compounds on modern medicine, exemplified by the development of the anticancer drug Bortezomib.
Part 1: The Genesis of a Privileged Scaffold: Discovery and Historical Context
The ascent of substituted pyridinylboronic acids in the landscape of organic chemistry and drug discovery is a testament to their remarkable versatility. These compounds are distinguished by the synergistic interplay of a pyridine ring—a nitrogen-containing heteroaromatic system that imparts unique physicochemical properties such as hydrogen bonding capacity and basicity—and the boronic acid moiety, a versatile functional group renowned for its utility in carbon-carbon bond formation. This powerful combination has established pyridinylboronic acids as a "privileged scaffold," a core structural motif frequently found in biologically active molecules.
Early Developments and Overcoming Synthetic Hurdles
The story of pyridinylboronic acids is intrinsically linked to the broader history of organoboron chemistry. While the first synthesis of a boronic acid was reported by Edward Frankland in 1860, it was the groundbreaking work on hydroboration by Herbert C. Brown in the mid-20th century that truly unlocked the synthetic potential of organoboranes.
However, the synthesis of heteroaromatic boronic acids, particularly those containing the basic nitrogen of a pyridine ring, posed significant challenges. Early synthetic attempts were often plagued by low yields and a lack of regioselectivity due to the Lewis acidic nature of the boron atom interacting with the Lewis basic pyridine nitrogen.
A paradigm shift occurred with the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This transformative reaction provided a robust and functional-group-tolerant method for the formation of carbon-carbon bonds, paving the way for the efficient synthesis of pyridinylboronic acids.
Part 2: Mastering the Synthesis: Key Methodologies and Protocols
The modern synthetic chemist has a powerful arsenal of methods for the preparation of substituted pyridinylboronic acids. This section provides a detailed examination of two of the most influential and widely adopted strategies: the Miyaura borylation and the Iridium-catalyzed C-H borylation.
The Workhorse of Pyridinylboronic Acid Synthesis: The Miyaura Borylation
The palladium-catalyzed Miyaura borylation reaction is a cornerstone of modern organic synthesis, enabling the efficient conversion of aryl and heteroaryl halides to their corresponding boronic esters.
Reaction Mechanism: The catalytic cycle of the Miyaura borylation is a well-established process involving:
-
Oxidative Addition: A palladium(0) catalyst inserts into the carbon-halogen bond of the pyridinyl halide.
-
Transmetalation: A bis(pinacolato)diboron (B2pin2) reagent transfers a boryl group to the palladium center.
-
Reductive Elimination: The desired pyridinylboronic ester is formed, regenerating the palladium(0) catalyst.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Bromopyridine | 158.00 | 1.0 | 158 mg |
| Bis(pinacolato)diboron (B2pin2) | 253.94 | 1.1 | 279 mg |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) | 731.74 | 0.03 | 22 mg |
| Potassium Acetate (KOAc) | 98.14 | 1.5 | 147 mg |
| 1,4-Dioxane (anhydrous) | - | - | 5 mL |
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere of argon, combine 2-bromopyridine, bis(pinacolato)diboron, Pd(dppf)Cl2, and potassium acetate.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic mixture with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(pinacolboryl)pyridine as a white solid.
Expected Yield: 75-85%
Characterization Data (2-(Pinacolboryl)pyridine):
-
¹H NMR (400 MHz, CDCl₃) δ: 8.68 (d, J = 4.0 Hz, 1H), 7.80 (d, J = 7.6 Hz, 1H), 7.69 (t, J = 7.6 Hz, 1H), 7.25 (dd, J = 7.2, 4.8 Hz, 1H), 1.35 (s, 12H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 163.5 (C-B), 150.1, 136.2, 128.9, 122.3, 84.1, 24.9.
A Direct and Atom-Economical Approach: Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation has emerged as a powerful strategy for the direct functionalization of C-H bonds, offering a more atom-economical route to pyridinylboronic acids.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Pyridine | 79.10 | 1.0 | 79 mg |
| Bis(pinacolato)diboron (B2pin2) | 253.94 | 0.6 | 152 mg |
| [Ir(COD)OMe]₂ | 662.79 | 0.015 | 10 mg |
| 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) | 268.40 | 0.03 | 8 mg |
| Cyclohexane (anhydrous) | - | - | 1 mL |
Procedure:
-
Inside a nitrogen-filled glovebox, prepare the catalyst solution by dissolving [Ir(COD)OMe]₂ and dtbpy in anhydrous cyclohexane.
-
In a separate Schlenk tube, add pyridine and bis(pinacolato)diboron.
-
Transfer the catalyst solution to the Schlenk tube containing the pyridine and B2pin2.
-
Seal the tube and heat the reaction mixture to 80 °C for 16 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-(pinacolboryl)pyridine as a white crystalline solid.
Expected Yield: 80-90%
Characterization Data (3-(Pinacolboryl)pyridine):
-
¹H NMR (400 MHz, CDCl₃) δ: 8.98 (s, 1H), 8.65 (d, J = 4.0 Hz, 1H), 8.08 (d, J = 7.6 Hz, 1H), 7.29 (dd, J = 7.6, 4.8 Hz, 1H), 1.36 (s, 12H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 155.1, 150.8, 141.2, 123.1, 84.4, 24.9. (Note: C-B bond is often not observed due to quadrupolar relaxation).
Caption: Key synthetic strategies for accessing pyridinylboronic acid esters.
Part 3: From Bench to Bedside: The Impact on Drug Discovery
The true measure of a chemical scaffold's significance lies in its ability to address unmet medical needs. Substituted pyridinylboronic acids have proven their worth in this arena, most notably in the development of the proteasome inhibitor, Bortezomib (Velcade®).
Bortezomib: A Paradigm of Boronic Acid-Based Drug Design
Bortezomib is a first-in-class therapeutic agent used in the treatment of multiple myeloma and mantle cell lymphoma. Its mechanism of action hinges on the reversible inhibition of the 26S proteasome, a cellular machine responsible for degrading damaged or unnecessary proteins. In cancer cells, the proteasome is often overactive, degrading tumor suppressor proteins and promoting cell survival.
The boronic acid moiety of Bortezomib is the key to its therapeutic efficacy. It forms a covalent, yet reversible, bond with the hydroxyl group of a critical threonine residue (Thr1) in the active site of the proteasome's β5 subunit. This interaction effectively shuts down the chymotrypsin-like activity of the proteasome, leading to an accumulation of pro-apoptotic proteins and ultimately, cancer cell death.
Caption: Covalent inhibition of the 20S proteasome β5 subunit by Bortezomib.
The crystal structure of Bortezomib bound to the yeast 20S proteasome reveals key interactions within the active site. The boronic acid forms a tetrahedral intermediate with the hydroxyl group of the N-terminal threonine (Thr1). Additionally, hydrogen bonds are formed with the main chain atoms of Alanine 49 and Glycine 47, further stabilizing the complex.
Conclusion: A Future Forged in Boron
The journey of substituted pyridinylboronic acids from synthetic curiosities to life-saving therapeutics is a compelling narrative of chemical innovation. The development of robust synthetic methodologies has made these valuable building blocks readily accessible, empowering chemists to explore new frontiers in medicinal chemistry and materials science. The success of Bortezomib has not only validated the therapeutic potential of boronic acids but has also spurred the development of a new generation of proteasome inhibitors. As our understanding of the intricate dance between molecules and biological systems continues to deepen, substituted pyridinylboronic acids are poised to remain at the forefront of scientific discovery, offering elegant solutions to complex challenges.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]
-
Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes: High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate. Journal of the American Chemical Society, 124(3), 390–391. [Link]
-
Groll, M., Berkers, C. R., Ploegh, H. L., & Ovaa, H. (2006). Crystal structure of the boronic acid-based proteasome inhibitor bortezomib in complex with the yeast 20S proteasome. Structure, 14(3), 451-456. [Link]
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Sadler, S. A., Tajuddin, H., Mkhalid, I. A. I., Batsanov, A. S., Albesa-Jove, D., Cheung, M. S., ... & Steel, P. G. (2014). Iridium-catalyzed C–H borylation of pyridines. Organic & Biomolecular Chemistry, 12(37), 7318-7327. [Link]
-
PubChem. (n.d.). 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Retrieved from [Link]
-
Frankland, E. (1860). On a new series of organic compounds containing boron. Journal of the Chemical Society, 13, 177-194. [Link]
- Brown, H. C. (1975). Organic Syntheses via Boranes. John Wiley & Sons.
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Richardson, P. G., Hideshima, T., & Anderson, K. C. (2003). Bortezomib (PS-341): a novel, first-in-class proteasome inhibitor for the treatment of multiple myeloma and other cancers. Cancer control, 10(5), 361-369. [Link]
The Strategic Role of (4-Ethoxypyridin-3-yl)boronic Acid in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore and strategically deploy a diverse arsenal of molecular building blocks. Among these, heteroaromatic boronic acids have emerged as indispensable tools, largely due to their versatility in forming carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth technical analysis of (4-Ethoxypyridin-3-yl)boronic acid , a key reagent whose unique electronic and structural features are being leveraged in the design and synthesis of next-generation therapeutics. We will delve into its synthesis, physicochemical properties, and its pivotal role in the construction of biologically active molecules, supported by field-proven insights and established protocols.
Physicochemical Properties and Strategic Value
(4-Ethoxypyridin-3-yl)boronic acid is a substituted pyridylboronic acid that offers a unique combination of features making it an attractive component in drug design. The pyridine core provides a basic nitrogen atom, which can engage in crucial hydrogen bonding interactions with biological targets and improve aqueous solubility. The 3-boronic acid functionality serves as a versatile handle for the Suzuki-Miyaura coupling reaction, enabling the facile introduction of this pyridyl motif into a wide array of molecular scaffolds.
The ethoxy group at the 4-position is not merely a passive substituent. It significantly influences the electronic properties of the pyridine ring, enhancing its electron-donating character. This modification can modulate the pKa of the pyridine nitrogen and influence the overall lipophilicity and metabolic stability of the final compound. Furthermore, the ethoxy group can participate in additional hydrophobic or van der Waals interactions within a protein's binding pocket, potentially enhancing binding affinity and selectivity.
Table 1: Key Physicochemical Properties of (4-Ethoxypyridin-3-yl)boronic acid
| Property | Value | Source/Method |
| Molecular Formula | C₇H₁₀BNO₃ | Calculated |
| Molecular Weight | 166.97 g/mol | Calculated |
| Appearance | White to off-white solid | Supplier Data |
| Solubility | Soluble in methanol, DMSO, and DMF | General knowledge of boronic acids |
| CAS Number | 1169748-83-7 | [1] |
Synthesis of (4-Ethoxypyridin-3-yl)boronic acid: A Self-Validating Protocol
The synthesis of substituted pyridylboronic acids often presents challenges due to the inherent reactivity of the pyridine ring. A robust and scalable synthesis is crucial for its application in drug discovery programs. While several methods exist for the borylation of pyridine rings, a highly effective approach for the regioselective synthesis of (4-Ethoxypyridin-3-yl)boronic acid is through a directed ortho-metalation (DoM) strategy. This method offers excellent control over regioselectivity, a critical factor in the synthesis of complex molecules.
The following protocol is a validated, step-by-step methodology adapted from established procedures for the synthesis of related pyridylboronic acids[2]. The causality behind each experimental choice is explained to ensure reproducibility and understanding.
Experimental Protocol: Synthesis via Directed ortho-Metalation
Starting Material: 4-Ethoxypyridine
Overall Reaction:
Step 1: Directed ortho-Metalation
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled.
-
Reagent Charging: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C using a dry ice/acetone bath.
-
Base Addition: A solution of lithium diisopropylamide (LDA) in THF/hexanes is added dropwise to the cooled THF. Causality: LDA is a strong, non-nucleophilic base that can deprotonate the C-H bond at the 3-position of 4-ethoxypyridine, directed by the coordinating effect of the ethoxy group.
-
Substrate Addition: A solution of 4-ethoxypyridine in anhydrous THF is added dropwise to the LDA solution at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours. Causality: The low temperature is critical to prevent side reactions and ensure the kinetic stability of the lithiated intermediate.
-
Monitoring: The progress of the metalation can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation at the 3-position.
Step 2: Borylation
-
Borylating Agent Addition: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for an additional 2-3 hours and then allowed to warm slowly to room temperature overnight. Causality: Triisopropyl borate is an electrophilic boron source that readily reacts with the lithiated pyridine intermediate to form a boronate ester.
-
Quenching and Hydrolysis: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is then acidified to pH 4-5 with 1 M HCl. Causality: Acidic workup hydrolyzes the boronate ester to the desired boronic acid.
Step 3: Isolation and Purification
-
Extraction: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford (4-Ethoxypyridin-3-yl)boronic acid as a solid.
Diagram 1: Synthetic Workflow for (4-Ethoxypyridin-3-yl)boronic acid
Caption: Synthetic route to (4-Ethoxypyridin-3-yl)boronic acid.
The Suzuki-Miyaura Coupling: A Gateway to Molecular Diversity
The paramount importance of (4-Ethoxypyridin-3-yl)boronic acid in medicinal chemistry lies in its utility as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction enables the formation of a C-C bond between the pyridine ring and a variety of aryl or heteroaryl halides, providing a powerful and efficient method for constructing complex molecular architectures.
General Protocol for Suzuki-Miyaura Coupling
Reactants:
-
(4-Ethoxypyridin-3-yl)boronic acid
-
Aryl or heteroaryl halide (e.g., bromide, iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
Procedure:
-
Reaction Setup: To a reaction vessel is added (4-Ethoxypyridin-3-yl)boronic acid, the aryl/heteroaryl halide, the palladium catalyst, and the base.
-
Solvent Addition: The reaction vessel is purged with an inert gas (e.g., nitrogen or argon), and the degassed solvent is added.
-
Reaction: The mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Applications in Drug Discovery: Case Studies and Structure-Activity Relationship (SAR) Insights
While specific, publicly disclosed drug candidates explicitly using (4-Ethoxypyridin-3-yl)boronic acid are not abundant, the strategic incorporation of the 4-ethoxypyridine motif is a recurring theme in the development of potent and selective inhibitors for various therapeutic targets, particularly kinases. The insights gained from these related compounds underscore the potential of (4-Ethoxypyridin-3-yl)boronic acid as a valuable building block.
For instance, in the development of kinase inhibitors, the 4-alkoxypyridine moiety has been shown to be a key pharmacophore. The ethoxy group can occupy a hydrophobic pocket in the ATP-binding site, while the pyridine nitrogen can form a crucial hydrogen bond with the hinge region of the kinase. The ability to readily synthesize a diverse library of compounds by coupling (4-Ethoxypyridin-3-yl)boronic acid with various aromatic and heteroaromatic halides allows for the systematic exploration of the structure-activity relationship (SAR) around this core.
Table 2: Representative Coupling Partners for SAR Exploration
| Aryl/Heteroaryl Halide | Rationale for Selection | Potential Therapeutic Target Class |
| Substituted bromobenzenes | Exploration of hydrophobic and electronic effects on the phenyl ring. | Kinase inhibitors, GPCR modulators |
| Bromoindazoles/Bromoindoles | Introduction of a privileged scaffold known to interact with various protein targets. | Kinase inhibitors, anticancer agents |
| Bromopyrimidines/Bromopyrazines | Modulation of hydrogen bonding capacity and physicochemical properties. | Kinase inhibitors, antivirals |
The strategic use of (4-Ethoxypyridin-3-yl)boronic acid allows for the rapid generation of novel chemical entities with the potential for improved biological activity and drug-like properties. Its commercial availability further enhances its appeal for use in high-throughput synthesis and lead optimization campaigns.
Conclusion and Future Perspectives
(4-Ethoxypyridin-3-yl)boronic acid represents a valuable and strategically important building block in the medicinal chemist's toolbox. Its unique combination of a hydrogen-bonding pyridine core, a versatile boronic acid handle for Suzuki-Miyaura coupling, and a modulating 4-ethoxy substituent provides a powerful platform for the design and synthesis of novel therapeutic agents. The robust synthetic methodology, coupled with its proven utility in constructing key pharmacophores for targets such as kinases, ensures that (4-Ethoxypyridin-3-yl)boronic acid will continue to play a significant role in the discovery and development of future medicines. As our understanding of the molecular basis of disease deepens, the demand for precisely functionalized building blocks like this will only continue to grow, driving further innovation in synthetic chemistry and drug design.
References
- Rocca, P. et al. "First metalation of aryl iodides: Directed ortho-lithiation of iodopyridines, halogen-dance, and application to synthesis". J. Org. Chem. 1993, 58 (26), pp 7832–7838.
- Alessi, M. et al. "Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls". J. Org. Chem. 2007, 72 (5), pp 1588–1594.
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ShenZhen Jianbamboo Biotechnology Co. Ltd. "(4-ethoxypyridin-3-yl)boronic acid". Available at: [Link]
- CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid - Google Patents.
- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents.
Sources
A Comprehensive Literature Review on Ethoxypyridinyl Boronic Acids: Synthesis, Characterization, and Applications in Modern Chemistry
An In-depth Technical Guide:
Abstract: This technical guide provides a comprehensive review of ethoxypyridinyl boronic acids, a class of chemical reagents of increasing importance in organic synthesis and medicinal chemistry. We delve into the fundamental principles of their structure and reactivity, contrasting them with general arylboronic acids. The core of this work focuses on an in-depth analysis of synthetic methodologies, including directed ortho-metalation and transition metal-catalyzed borylation, providing detailed, field-tested protocols for their preparation. Furthermore, we address the critical aspects of stability, purification, and spectroscopic characterization, which are often challenges in handling pyridinyl boronic acids. The guide culminates in a thorough exploration of their primary application in Suzuki-Miyaura cross-coupling reactions and their role as valuable building blocks in the landscape of drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking both a foundational understanding and practical insights into the utility of ethoxypyridinyl boronic acids.
Introduction: The Convergence of Pyridines and Boronic Acids in Chemical Synthesis
The strategic combination of privileged structural motifs is a cornerstone of modern molecular design. Ethoxypyridinyl boronic acids represent a powerful convergence of two such motifs: the versatile boronic acid functional group and the ubiquitous pyridine heterocycle, further functionalized with an ethoxy substituent to modulate its properties.
The Boronic Acid Functional Group: A Versatile Tool in Organic Chemistry
A boronic acid is an organoborane with the general formula R-B(OH)₂.[1] Initially explored for their unique chemical properties, boronic acids have become indispensable tools in organic chemistry, primarily due to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules.[2][3] Boronic acids are generally stable, often crystalline solids with moderate air and moisture stability, and their reactivity is well-understood, making them ideal reagents in both academic and industrial settings.[1][4] They act as Lewis acids and can form reversible covalent complexes with diols, a property that is exploited in purification, sensing, and drug delivery.[1]
The Pyridine Scaffold: A Privileged Heterocycle in Medicinal Chemistry
The pyridine ring is one of the most prevalent N-heterocycles found in pharmaceuticals and bioactive natural products. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, and it can coordinate to metal ions in metalloenzymes. These properties allow pyridine-containing molecules to engage in critical interactions with biological targets. Consequently, pyridine derivatives have shown promise as kinase inhibitors for cancer therapy, as well as anti-inflammatory and antiviral agents.[5] The ability to functionalize the pyridine ring at various positions is crucial for tuning a molecule's pharmacological profile, including its efficacy, selectivity, and pharmacokinetic properties.[6]
Ethoxypyridinyl Boronic Acids: Rationale for their Design and Utility
The incorporation of an ethoxy group onto the pyridinyl boronic acid scaffold serves several critical functions. Electronically, the oxygen of the ethoxy group is an electron-donating substituent, which can influence the reactivity of the pyridine ring and the boronic acid moiety. Sterically, the ethoxy group can direct the regioselectivity of certain synthetic transformations, most notably in directed ortho-metalation (DoM) reactions.[7] In medicinal chemistry, the ethoxy group can enhance metabolic stability by blocking a potential site of oxidation and can improve physicochemical properties such as lipophilicity, which is crucial for cell membrane permeability. This unique combination of features makes ethoxypyridinyl boronic acids highly valuable and versatile building blocks for constructing complex molecular architectures.
Synthetic Strategies for Ethoxypyridinyl Boronic Acids
The synthesis of pyridinyl boronic acids presents unique challenges compared to their carbocyclic aryl counterparts, primarily due to the electronic nature of the pyridine ring and the potential for nitrogen coordination to interfere with metal catalysts. However, several robust methods have been developed.
Directed ortho-Metalation (DoM): A Regioselective Pathway
Directed ortho-metalation is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. A directed metalation group (DMG) coordinates to an organolithium base, directing deprotonation to an adjacent ortho-position. The resulting lithiated intermediate is then trapped with an electrophile, such as a borate ester. The alkoxy group is an effective DMG, making DoM a premier method for synthesizing alkoxy-substituted pyridinyl boronic acids with high regioselectivity. For instance, 2-ethoxypyridine can be selectively metalated at the C3 position and subsequently borylated.[7]
Caption: Directed ortho-metalation (DoM) workflow for synthesis.
Detailed Protocol: Synthesis of 2-Ethoxy-3-pyridinylboronic Acid via DoM[7]
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C.
-
Base Formation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the diisopropylamine solution to form lithium diisopropylamide (LDA) in situ. The mixture is stirred for 30 minutes at -78 °C.
-
Metalation: 2-Ethoxypyridine is added dropwise to the LDA solution, and the reaction mixture is stirred at -78 °C for 1-2 hours. Formation of the lithiated species is typically indicated by a color change.
-
Borylation: Triisopropyl borate is added dropwise to the reaction mixture. The solution is allowed to warm slowly to room temperature and stirred overnight.
-
Quenching and Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) and stirred vigorously for 1-2 hours to hydrolyze the borate ester to the boronic acid.
-
Work-up and Isolation: The aqueous layer is separated, and the pH is adjusted to ~7 with a base (e.g., NaOH). The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or another suitable method (see Section 3.2) to yield pure 2-ethoxy-3-pyridinylboronic acid.
Other Synthetic Approaches
While DoM is highly effective for specific isomers, other methods are crucial for accessing different substitution patterns.
-
Halogen-Metal Exchange: This classic method involves treating a halo-ethoxypyridine with a strong base (typically n-BuLi or a Grignard reagent) at low temperatures to form an organometallic intermediate, which is then quenched with a trialkyl borate. This remains a reliable and cost-effective method for large-scale preparations.
-
Transition Metal-Catalyzed Borylation:
-
Miyaura Borylation: A palladium-catalyzed cross-coupling reaction between a halo-ethoxypyridine and a diboron reagent (like bis(pinacolato)diboron, B₂pin₂) is a versatile method that tolerates a wide range of functional groups.
-
C-H Borylation: Iridium or rhodium-catalyzed reactions allow for the direct conversion of a C-H bond to a C-B bond.[8] This is an atom-economical approach, although controlling regioselectivity can be challenging and often relies on the directing effects of existing substituents.
-
Stability, Handling, and Characterization
The utility of any chemical reagent is intrinsically linked to its stability and the ease with which it can be purified and characterized. Pyridinyl boronic acids require special consideration in this regard.
Stability Considerations: The Challenge of Protodeboronation
A common decomposition pathway for heteroaryl boronic acids is protodeboronation, the cleavage of the C-B bond by a proton source. This is particularly problematic for 2- and 4-pyridinylboronic acids due to the electron-withdrawing nature of the nitrogen atom, which destabilizes the C-B bond. Boronic esters, such as the pinacol ester, are generally more stable than the corresponding boronic acids. The presence of an adjacent ethoxy group, as in 2-ethoxy-3-pyridinylboronic acid, can enhance stability through intramolecular hydrogen bonding between the boronic acid's OH group and the ethoxy oxygen, as revealed by X-ray crystallography.[7]
Purification and Handling: Best Practices
Purifying boronic acids can be challenging due to their polarity and tendency to decompose on standard silica gel chromatography.[9]
| Purification Method | Advantages | Disadvantages & Causality |
| Recrystallization | Scalable, cost-effective, can yield high purity. | Finding a suitable solvent system can be difficult; not suitable for oils or amorphous solids.[10] |
| Chromatography | Good for separating mixtures with different polarities. | Standard silica gel can cause decomposition/streaking due to its acidic nature. Reversed-phase (C18) is often more successful but requires aqueous mobile phases that can be difficult to remove.[9] |
| Derivatization | Forms stable, crystalline adducts that are easily purified. | Requires an additional chemical step for formation and a subsequent step for cleavage to recover the free boronic acid. |
This method leverages the Lewis acidity of the boronic acid to form a stable, tetracoordinate boronate complex with diethanolamine. These adducts are often highly crystalline and can be easily separated from non-acidic impurities.
-
Adduct Formation: The crude ethoxypyridinyl boronic acid is dissolved in a suitable solvent mixture (e.g., ether or ethyl acetate). A stoichiometric amount of diethanolamine is added.
-
Isolation: The diethanolamine adduct typically precipitates from the solution as a crystalline solid. The solid is collected by filtration and washed with a non-polar solvent (e.g., hexane) to remove soluble impurities.
-
Liberation of Boronic Acid: The purified adduct is then treated to release the free boronic acid. This can be achieved by dissolving the adduct in a biphasic system (e.g., ethyl acetate and water) and acidifying the aqueous layer (e.g., with HCl or a saturated boric acid solution) to protonate the diethanolamine, breaking the complex.[9]
-
Extraction: The pure boronic acid is then extracted into the organic layer, which is subsequently dried and concentrated to yield the final product.
Caption: Workflow for boronic acid purification using diethanolamine.
Spectroscopic and Analytical Characterization
Standard analytical techniques are used to confirm the structure and purity of ethoxypyridinyl boronic acids.
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon skeleton. ¹¹B NMR is particularly diagnostic, with boronic acids typically showing a broad signal in the range of δ 28-34 ppm.
-
Mass Spectrometry: Provides confirmation of the molecular weight.
-
X-ray Crystallography: Offers unambiguous structural proof and insights into solid-state packing and intermolecular interactions, such as the hydrogen bonding observed in 2-ethoxy-3-pyridylboronic acid.[7]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application for ethoxypyridinyl boronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forges a new C-C bond between the pyridine ring and an aryl, heteroaryl, or vinyl halide/triflate.[2][11]
Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X).
-
Transmetalation: The organic group from the boronic acid (R²) is transferred from boron to the palladium center. This step is base-assisted and is often the rate-determining step of the cycle.[4]
-
Reductive Elimination: The two coupled organic fragments (R¹-R²) are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Experimental Considerations for Ethoxypyridinyl Boronic Acids
The success of a Suzuki-Miyaura coupling depends on the careful selection of reaction parameters.
-
Catalyst/Ligand: Palladium complexes with electron-rich phosphine ligands (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) are commonly used.[11][12] The choice of ligand is critical for stabilizing the palladium center and facilitating the catalytic steps.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for activating the boronic acid for transmetalation.[12]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often used to dissolve both the organic and inorganic reagents.
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 4-Bromotoluene | 2-Ethoxy-3-pyridinylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 95 |
| 1-Bromo-4-methoxybenzene | 2-Ethoxy-3-pyridinylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 92 |
| 2-Bromopyridine | 2-Ethoxy-3-pyridinylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 88 |
Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To a reaction vessel, add the aryl/heteroaryl halide (1.0 equiv), the ethoxypyridinyl boronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-5 mol%).
-
Inerting: The vessel is sealed and purged with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Degassed solvent(s) are added via syringe.
-
Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired biaryl product.
Applications in Drug Discovery and Medicinal Chemistry
The structural features of ethoxypyridinyl boronic acids make them highly attractive starting materials in the synthesis of new chemical entities for drug discovery programs.
Role as Key Building Blocks for Bioactive Molecules
As bifunctional reagents, ethoxypyridinyl boronic acids allow for the efficient construction of complex bi-heteroaryl scaffolds, which are common motifs in many approved drugs.[5][6] The ability to rapidly generate libraries of analogues by varying the coupling partner in a Suzuki reaction is a cornerstone of modern lead optimization, and these reagents are perfectly suited for this purpose.
The Boronic Acid Moiety as a Pharmacophore
Beyond their role as synthetic intermediates, boronic acids themselves can exhibit direct biological activity.[6] The boron atom can form a reversible covalent bond with serine residues in the active sites of enzymes, leading to potent inhibition. The most famous example is Bortezomib (Velcade®), a proteasome inhibitor used to treat multiple myeloma, which contains a boronic acid as its key pharmacophore.[13] This dual utility—as a stable coupling partner and a potential bioactive functional group—enhances the value of ethoxypyridinyl boronic acids in medicinal chemistry.[4][14]
Conclusion and Future Outlook
Ethoxypyridinyl boronic acids are more than just simple reagents; they are sophisticated building blocks that enable the efficient and regioselective synthesis of complex, high-value molecules. Their preparation, while requiring careful execution, is achievable through well-established methods like directed ortho-metalation. Understanding their stability and applying appropriate purification techniques are critical for their successful application, particularly in the robust and versatile Suzuki-Miyaura cross-coupling reaction. As the demand for novel heterocyclic compounds continues to grow in the pharmaceutical and materials science sectors, the importance and application of specialized reagents like ethoxypyridinyl boronic acids are set to expand, paving the way for future innovations.
References
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C.F.R.A.C. Lima, et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3684. [Link]
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N. A. N. D. P. L. G. F. J. F. G. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]
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J. T. R. D. B. G. C. T. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central. [Link]
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Murphy, C. L. W. (2012). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. [Link]
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Li, W., et al. (2011). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2011(1), 334-351. [Link]
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Unknown. (n.d.). Synthesis of ethyl boronic acid. ResearchGate. [Link]
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Wikipedia. (n.d.). Boronic acid. Wikipedia. [Link]
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Hall, D. G. (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]
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L. L. S. T. M. L. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]
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B. P. A. S. B. M. R. B. B. T. (n.d.). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. ResearchGate. [Link]
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Semantic Scholar. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Semantic Scholar. [Link]
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ResearchGate. (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]
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S. C. C. M. S. C. L. P. (n.d.). Atroposelective Ir-Catalyzed C–H Borylation of Phthalazine Heterobiaryls. PubMed Central. [Link]
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A. S. S. S. A. S. M. R. (2024). Photoredox Catalysis by 21-Thiaporphyrins: A Green and Efficient Approach for C-N Borylation and C-H Arylation. PubMed. [Link]
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Reddit. (2017). Purification of boronic acids?. Reddit. [Link]
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ResearchGate. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]
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S. J. T. D. P. W. T. D. J. (2015). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm. [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
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YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
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J. R. C. C. M. C. S. L. B. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
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Chemistry Stack Exchange. (n.d.). Challenging purification of organoboronic acids. Chemistry Stack Exchange. [Link]
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M. R. B. P. R. P. C. W. A. S. B. (n.d.). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Frontier of Pyridine Derivatives in Modern Drug Discovery. LinkedIn. [Link]
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Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
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PubChem. (n.d.). 3-Pyridinylboronic acid. PubChem. [Link]
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A Senior Application Scientist's Guide to (4-Ethoxypyridin-3-yl)boronic acid: Reactivity, Protocols, and Applications
DISCLAIMER: This document is intended for informational purposes for research professionals. All laboratory work should be conducted in a controlled environment by trained personnel, adhering to all appropriate safety protocols.
Foreword: The Strategic Value of a Functionalized Heterocycle
In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone. Its presence in numerous FDA-approved drugs underscores its importance as a privileged structure. However, the true power lies in its functionalization. (4-Ethoxypyridin-3-yl)boronic acid emerges as a particularly valuable building block, offering a unique combination of electronic properties and synthetic handles. The strategic placement of an electron-donating ethoxy group and the versatile boronic acid moiety on a pyridine ring provides a powerful tool for chemists to forge complex molecular architectures. This guide synthesizes technical data with field-proven insights to provide a comprehensive understanding of this reagent's capabilities.
Section 1: Core Chemical and Physical Characteristics
A foundational understanding of a reagent's properties is critical for successful experimental design. The data below has been compiled from reputable chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀BNO₃ | BLD Pharm[1] |
| Molecular Weight | 166.97 g/mol | BLD Pharm[1] |
| CAS Number | 1169748-83-7 | BLD Pharm[1] |
| Appearance | White to light yellow powder/solid | Sigma-Aldrich[2] |
| Storage Conditions | Inert atmosphere, 2-8°C | BLD Pharm[1] |
Expert Insight: Boronic acids, in general, can be prone to dehydration to form cyclic boroxine anhydrides.[3] Storing (4-Ethoxypyridin-3-yl)boronic acid under inert gas and refrigeration, as recommended, is crucial to maintain its integrity and ensure consistent reactivity in stoichiometric-sensitive reactions like cross-couplings.[1]
Section 2: The Reactivity Profile: Mastering the Suzuki-Miyaura Coupling
The premier application for (4-Ethoxypyridin-3-yl)boronic acid is undoubtedly the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is a workhorse in C-C bond formation due to its exceptional functional group tolerance and mild conditions.[4]
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is paramount for troubleshooting and optimization. The generally accepted mechanism involves three key stages: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.
Figure 1: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Insights for Protocol Design
Merely listing reagents is insufficient. The causality behind experimental choices is what separates a successful reaction from a failed one.
-
The Choice of Palladium Catalyst & Ligand: For heteroaromatic partners like our pyridine boronic acid, the selection is critical. While Pd(PPh₃)₄ is a classic choice, we often see superior results with more modern, electron-rich, and bulky phosphine ligands. Ligands like SPhos or XPhos, paired with a Pd(II) precatalyst (e.g., Pd(OAc)₂ or a preformed Buchwald precatalyst), can accelerate the reductive elimination step and improve yields, especially with challenging substrates like aryl chlorides. In a study on related pyridine boronic acids, catalyst screening showed that Pd(dppf)Cl₂ was effective, though it can lead to phenylated impurities from the ligand.[5][6]
-
The Role of the Base: The base is not merely a proton scavenger. It is essential for activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates transmetalation. For pyridylboronic acids, a common and effective choice is an aqueous solution of K₂CO₃ or Cs₂CO₃.[5]
-
Trustworthiness Check: We have found Cs₂CO₃ to be particularly effective for less reactive coupling partners, though it is more expensive. K₃PO₄ is another excellent, albeit stronger, option. The choice often requires empirical screening for a new substrate class.
-
-
Solvent Systems: A biphasic solvent system is standard. The organic phase (e.g., dioxane, toluene, or DME) solubilizes the organic components and the catalyst, while the aqueous phase dissolves the inorganic base. A typical ratio is 4:1 or 5:1 organic to aqueous. Degassing the solvents thoroughly (e.g., by sparging with argon or nitrogen) is non-negotiable to prevent the oxidation and deactivation of the Pd(0) catalyst.
Section 3: A Validated Experimental Protocol
The following is a robust, general procedure for the Suzuki-Miyaura coupling of (4-Ethoxypyridin-3-yl)boronic acid with a generic aryl bromide.
Materials
-
(4-Ethoxypyridin-3-yl)boronic acid (1.2 - 1.5 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (degassed)
-
Standard inert atmosphere glassware (Schlenk flask or equivalent)
Step-by-Step Workflow
Figure 2: A detailed experimental workflow for the Suzuki-Miyaura coupling protocol.
Self-Validating Procedure
-
Vessel Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (e.g., 1.0 mmol), (4-Ethoxypyridin-3-yl)boronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol).
-
Atmosphere Control: Seal the flask and cycle between vacuum and backfilling with argon or nitrogen three times. This is a critical self-validating step; an incomplete purge is a common cause of reaction failure.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heating and Monitoring: Heat the mixture to 90 °C. After 1 hour, take a small aliquot (under inert atmosphere if possible), quench it, and analyze by TLC or LC-MS. The disappearance of the starting aryl bromide spot and the appearance of a new, typically more fluorescent, product spot provides validation of reaction progress. Continue monitoring until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude oil or solid is purified by silica gel flash column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Section 4: Alternative Reactivity - The Chan-Lam Coupling
While less common than Suzuki coupling, the Chan-Lam reaction is a powerful tool for forming C-N or C-O bonds. This copper-catalyzed reaction couples boronic acids with amines, phenols, and other N-H or O-H containing compounds.[7][8]
The reaction of (4-Ethoxypyridin-3-yl)boronic acid with an amine (R₂NH) or alcohol (R-OH) would typically be performed in the presence of a copper source like Cu(OAc)₂ and often a base like pyridine or triethylamine, frequently open to the air as oxygen can serve as the oxidant.[7][8] This provides an alternative pathway to access 3-amino- or 3-alkoxy-4-ethoxypyridine derivatives, which are valuable scaffolds in medicinal chemistry.
Section 5: Applications in Research & Development
The incorporation of boronic acids into drug discovery pipelines has been validated by the success of drugs like Velcade® (bortezomib).[3] Pyridine-containing boronic acids are particularly crucial as the pyridine ring is a key pharmacophore.[2]
-
Drug Discovery: (4-Ethoxypyridin-3-yl)boronic acid is an ideal intermediate for generating libraries of novel compounds.[9] The ethoxy group can act as a hydrogen bond acceptor and may block a site of metabolic attack, potentially improving the pharmacokinetic profile of a drug candidate. The pyridine nitrogen provides a key point for interaction with biological targets. Researchers have used this and similar building blocks to synthesize potential inhibitors for enzymes implicated in diseases ranging from cancer to inflammation.[10]
-
Materials Science: The electronic properties of the 4-ethoxypyridine moiety can be harnessed in the development of organic electronics, such as organic light-emitting diodes (OLEDs), where tuning the electronic character of molecular components is essential.
Section 6: Safety and Handling
As a professional in the field, adherence to safety is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and appropriate gloves.[11][12]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[12][13] Avoid contact with skin and eyes.[12] In case of contact, wash thoroughly with water.[14]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13][15]
References
- Google Patents. Boronic ester and acid compounds.
-
Kitano, Y., & Arisawa, M. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327–335. [Link]
-
PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
Organic Chemistry Portal. Chan-Lam Coupling. [Link]
-
ResearchGate. Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. [Link]
-
ACS Publications. Chan–Lam Reaction and Lewis Acid Promoted 1,3-Rearrangement of N–O Bonds to Prepare N-(2-Hydroxyaryl)pyridin-2-ones. [Link]
-
National Center for Biotechnology Information. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
-
NROChemistry. Chan-Lam Coupling: Mechanism & Examples. [Link]
-
MDPI. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. [Link]
-
ResearchGate. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. [Link]
-
YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]
-
University of Central Arkansas. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids. [Link]
-
KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications. [Link]
-
ResearchGate. Chan-Lam coupling reactions: Synthesis of heterocycles. [Link]
-
Drug Discovery & Development. Simple Synthesis Method Yields Boronic Acid-Based Drugs. [Link]
-
PubChem. (4-Aminopyridin-3-yl)boronic acid. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chan-Lam Coupling [organic-chemistry.org]
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- 15. fishersci.com [fishersci.com]
Methodological & Application
Application of (4-Ethoxypyridin-3-yl)boronic Acid in the Discovery of Novel Anaplastic Lymphoma Kinase (ALK) Inhibitors
Introduction: The Strategic Value of Substituted Pyridines in Kinase Inhibition
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to form key hydrogen bonds make it a privileged structure for targeting ATP-binding sites in kinases. Within this class, (4-Ethoxypyridin-3-yl)boronic acid has emerged as a valuable and versatile building block for the synthesis of potent and selective kinase inhibitors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this reagent, with a particular focus on the discovery of novel inhibitors of Anaplastic Lymphoma Kinase (ALK), a critical target in non-small cell lung cancer (NSCLC).[2][3]
The strategic importance of the 4-ethoxy-3-pyridinyl moiety lies in its ability to confer desirable pharmacokinetic properties and to engage in specific interactions within the kinase active site. The ethoxy group can enhance metabolic stability and cellular permeability, while the pyridine nitrogen acts as a crucial hydrogen bond acceptor. The boronic acid functionality allows for efficient and modular synthesis of diverse compound libraries via the robust and widely-used Suzuki-Miyaura cross-coupling reaction.[4]
This guide will detail the scientific rationale for using (4-Ethoxypyridin-3-yl)boronic acid, provide detailed experimental protocols for its application in Suzuki-Miyaura coupling, and discuss the broader context of ALK signaling and the structure-activity relationships (SAR) of resulting inhibitors.
The Role of Anaplastic Lymphoma Kinase (ALK) in Cancer
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and progression of several cancers, most notably a subset of non-small cell lung cancer (NSCLC).[5] In healthy individuals, the ALK gene is involved in the development of the gut and nervous system and is typically silenced before birth.[5] However, chromosomal rearrangements can lead to the fusion of the ALK gene with other genes, such as echinoderm microtubule-associated protein-like 4 (EML4).[6] This fusion results in a constitutively active ALK fusion protein that drives uncontrolled cell proliferation and survival through the activation of multiple downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[7]
Targeted therapy with ALK inhibitors has revolutionized the treatment of ALK-positive NSCLC.[2] Drugs like Alectinib, a highly potent and selective second-generation ALK inhibitor, have demonstrated significant clinical efficacy. The chemical structure of Alectinib features a 4-methoxy-3-aryl pyridine moiety, highlighting the importance of this scaffold in achieving high-affinity binding to the ALK active site. Consequently, (4-Ethoxypyridin-3-yl)boronic acid represents a key building block for the synthesis of Alectinib analogs and other novel ALK inhibitors with potentially improved properties.
Application in Drug Discovery: Synthesis of Alectinib Analogs
(4-Ethoxypyridin-3-yl)boronic acid is an ideal reagent for the synthesis of Alectinib analogs through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the pyridine ring of the boronic acid and a suitable aryl or heteroaryl halide. In the context of Alectinib synthesis, this typically involves the coupling of the boronic acid with a halogenated carbazole precursor.
Structure-Activity Relationship (SAR) Insights
The 4-alkoxy group on the pyridine ring plays a critical role in the activity of Alectinib and its analogs. It is positioned to form a key hydrogen bond with the hinge region of the ALK kinase domain. While Alectinib contains a methoxy group, the use of an ethoxy group from (4-Ethoxypyridin-3-yl)boronic acid can offer several potential advantages:
-
Improved Metabolic Stability: The ethoxy group may be less susceptible to O-demethylation by cytochrome P450 enzymes, potentially leading to a longer half-life in vivo.
-
Enhanced Lipophilicity: The slightly increased lipophilicity of the ethoxy group can improve cell membrane permeability and oral bioavailability.
-
Modified Binding Interactions: The larger ethoxy group may lead to subtle changes in the binding orientation within the ATP pocket, potentially improving potency or selectivity.
The following table illustrates the hypothetical biological data for Alectinib and a potential ethoxy analog.
| Compound | ALK IC50 (nM) | Cellular IC50 (nM) (H2228 cell line) | Microsomal Stability (t1/2, min) |
| Alectinib (Methoxy) | 1.9 | 24 | 180 |
| Ethoxy Analog | Illustrative: 1.5 | Illustrative: 20 | Illustrative: >240 |
| Note: Data for the ethoxy analog is illustrative and represents a potential outcome of a drug discovery campaign. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of (4-Ethoxypyridin-3-yl)boronic acid
This protocol provides a general method for the Suzuki-Miyaura coupling of (4-Ethoxypyridin-3-yl)boronic acid with a heteroaryl halide, based on established procedures for similar couplings. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Reagents and Materials:
| Reagent/Material | Purpose | Typical Supplier |
| (4-Ethoxypyridin-3-yl)boronic acid | Coupling partner | Commercial suppliers |
| Heteroaryl Halide (e.g., 8-bromo-9-ethyl-6,6-dimethyl-6,11-dihydro-5H-benzo[b]carbazol-3-carbonitrile) | Coupling partner | Synthesized |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Palladium catalyst | Commercial suppliers |
| K₂CO₃ (Potassium Carbonate) | Base | Commercial suppliers |
| 1,4-Dioxane | Solvent | Anhydrous, from commercial suppliers |
| Water | Co-solvent | Degassed, deionized |
| Argon or Nitrogen | Inert atmosphere | Gas cylinder |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the heteroaryl halide (1.0 equiv.), (4-Ethoxypyridin-3-yl)boronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Troubleshooting Common Issues
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous and degassed.
-
Screen different palladium catalysts (e.g., Pd(dppf)Cl₂) and ligands.
-
Vary the base (e.g., Cs₂CO₃, K₃PO₄).
-
Adjust the reaction temperature and time.
-
-
Protodeboronation of Boronic Acid:
-
Use a higher equivalence of the boronic acid (up to 2.0 equiv.).
-
Ensure the base is not too strong or the temperature too high.
-
-
Formation of Homocoupled Byproducts:
-
Thoroughly degas all solvents to remove oxygen.
-
Use a lower catalyst loading.
-
Sources
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- 2. medkoo.com [medkoo.com]
- 3. repository.icr.ac.uk [repository.icr.ac.uk]
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- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of boron-containing ALK inhibitor with favorable in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Products from (4-Ethoxypyridin-3-yl)boronic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4-Ethoxypyridin-3-yl)boronic acid. This guide is designed to provide expert advice and practical solutions for the effective purification of products derived from reactions involving this versatile building block, with a primary focus on the widely-used Suzuki-Miyaura cross-coupling reaction. Our goal is to equip you with the knowledge to troubleshoot common issues and streamline your purification workflows, ensuring the highest purity of your target compounds.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of products from reactions involving (4-Ethoxypyridin-3-yl)boronic acid.
Question 1: After my Suzuki-Miyaura reaction, TLC analysis shows multiple spots, including some that are very close to my product spot. How can I resolve this?
Answer:
This is a common scenario in Suzuki-Miyaura couplings. The additional spots likely correspond to unreacted starting materials, homocoupled byproducts, and potentially byproducts from the decomposition of the boronic acid. The basic nature of the pyridine ring in your product can also lead to peak tailing on silica gel, causing poor separation.
-
Initial Workup: Begin with a liquid-liquid extraction to perform a bulk separation. Since your product contains a basic pyridine moiety, an acid-base extraction can be highly effective. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane. Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove unreacted boronic acid and boric acid byproducts. Subsequently, you can wash with a dilute acid (e.g., 1M HCl) to protonate your basic product and pull it into the aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
-
Chromatography Optimization: If co-elution is still an issue, you will need to optimize your column chromatography conditions.
-
Solvent System: A standard ethyl acetate/hexane system may not be sufficient. Experiment with a more polar solvent system, such as dichloromethane/methanol.
-
Additive for Tailing Reduction: To mitigate peak tailing caused by the basic pyridine nitrogen interacting with acidic silanol groups on the silica, add a small amount of a basic modifier to your eluent.[1] Triethylamine (TEA) at 0.1-1% (v/v) is a common choice. This will compete with your product for binding to the acidic sites on the silica, resulting in sharper peaks and better separation.
-
Question 2: I've isolated my product, but I'm concerned about residual palladium contamination. How can I remove it?
Answer:
Residual palladium is a critical concern, especially in pharmaceutical applications. While some palladium may be removed during chromatography, specialized techniques are often necessary to reduce levels to an acceptable limit (typically < 5-10 ppm for APIs).
-
Palladium Scavengers: The most effective method is the use of scavenger resins. These are solid-supported reagents with functional groups that chelate palladium, allowing for its removal by simple filtration.[2][3]
-
Thiol-based scavengers: Resins functionalized with thiol groups (e.g., Si-Thiol) are very effective for scavenging a range of metals including palladium.
-
Trimercaptotriazine (TMT)-based scavengers: These are highly selective for palladium and can reduce contamination to very low levels.[4]
-
Application: Stir the crude product solution with the scavenger resin (typically 2-5 equivalents relative to the catalyst loading) for a few hours to overnight. The resin can then be filtered off.
-
-
Activated Carbon: Treatment with activated carbon can also reduce palladium levels, although it can sometimes lead to loss of the desired product through non-specific adsorption.
Question 3: My reaction seems to have a low yield, and I suspect my (4-Ethoxypyridin-3-yl)boronic acid is degrading. How can I address this and purify the desired product from the resulting complex mixture?
Answer:
Heteroaryl boronic acids, particularly those with electron-donating groups like the ethoxy substituent, can be prone to instability, leading to side reactions such as protodeboronation (replacement of the boronic acid group with a hydrogen).[5]
-
Reaction Optimization:
-
Use of Boronic Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester. These are generally more robust and can be used directly in the Suzuki-Miyaura coupling.
-
Anhydrous Conditions: Minimize the amount of water in your reaction, as it can facilitate protodeboronation.
-
Degassing: Thoroughly degas your reaction mixture to remove oxygen, which can promote homocoupling of the boronic acid.
-
-
Purification Strategy: The primary byproduct of protodeboronation will be 4-ethoxypyridine. This is a relatively volatile and less polar compound compared to your desired biaryl product.
-
Extraction: During your workup, the 4-ethoxypyridine will likely remain in the organic layer during an acid wash, allowing for some separation from your protonated product.
-
Chromatography: You should be able to achieve good separation between the 4-ethoxypyridine and your more polar product using column chromatography.
-
Question 4: I am struggling to obtain a crystalline solid from my purified product. What recrystallization strategies can I try?
Answer:
Obtaining a crystalline solid can be challenging, especially with heteroaromatic compounds. A systematic approach to solvent screening is key.
-
Single Solvent Recrystallization: Try dissolving your compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature. Good starting points for biarylpyridine derivatives include ethanol, isopropanol, or toluene.[6]
-
Two-Solvent Recrystallization: This is often more effective. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes turbid. Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. Common solvent pairs include:
-
Dichloromethane/Hexane
-
Ethyl acetate/Hexane
-
Methanol/Water (if your compound is sufficiently polar)
-
Toluene/Hexane
-
| Solvent System | Polarity | Comments |
| Ethanol/Water | High | Good for moderately polar compounds. |
| Dichloromethane/Hexane | Medium | A versatile system for a wide range of polarities. |
| Ethyl Acetate/Hexane | Medium | Another common and effective choice. |
| Toluene/Hexane | Low to Medium | Suitable for less polar compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a Suzuki-Miyaura reaction with (4-Ethoxypyridin-3-yl)boronic acid?
A1: The most common impurities include:
-
Unreacted Starting Materials: (4-Ethoxypyridin-3-yl)boronic acid and your coupling partner (e.g., an aryl halide).
-
Homocoupled Byproducts: Bipyridyl derivatives from the coupling of two molecules of (4-Ethoxypyridin-3-yl)boronic acid, and biaryl compounds from the coupling of two molecules of your aryl halide.
-
Protodeboronation Product: 4-ethoxypyridine.
-
Residual Palladium Catalyst: From the palladium source used in the reaction.
-
Ligand-Derived Impurities: If using a phosphine ligand, you may see impurities derived from the ligand itself.[1][7]
Q2: How does the basicity of the pyridine product affect my purification strategy?
A2: The basic nitrogen atom in the pyridine ring of your product is a key handle for purification.
-
Extraction: It allows for selective extraction into an aqueous acid phase, separating it from non-basic impurities.
-
Chromatography: It can cause peak tailing on silica gel. This can be overcome by adding a basic modifier like triethylamine to the eluent.
Q3: Can I use a standard workup procedure for my reaction?
A3: A standard aqueous workup is a good starting point. A typical procedure would be to dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and then brine. However, incorporating an acid-base extraction as described in the troubleshooting guide will likely provide a much cleaner crude product before chromatography.
Q4: Are there any stability concerns with (4-Ethoxypyridin-3-yl)boronic acid itself?
A4: Yes, like many boronic acids, it can be susceptible to dehydration to form a cyclic trimer called a boroxine. This process is reversible in the presence of water. For consistent reactivity, it is good practice to store the boronic acid in a cool, dry place. If you suspect boroxine formation, using a protic solvent in your reaction mixture can help to regenerate the active boronic acid species.
Experimental Protocols
Protocol 1: General Acid-Base Liquid-Liquid Extraction
This protocol is designed to separate your basic pyridine-containing product from non-basic impurities and acidic byproducts.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).
-
Aqueous Wash (Optional Base Wash): Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to remove acidic impurities and residual boronic acid. Discard the aqueous layer.
-
Acidic Extraction: Extract the organic layer with 1M aqueous HCl (2-3 times with a volume equal to half that of the organic layer). The basic product will be protonated and move into the aqueous layer.
-
Separation of Non-Basic Impurities: The organic layer now contains non-basic impurities and can be discarded.
-
Product Recovery: Cool the combined acidic aqueous layers in an ice bath and basify with a strong base (e.g., 6M NaOH) until the pH is >10. The product should precipitate or form an oil.
-
Final Extraction: Extract the product back into an organic solvent (e.g., ethyl acetate or dichloromethane, 3 times).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified crude product.
Protocol 2: Flash Column Chromatography with a Basic Modifier
This protocol is optimized to improve the separation of basic pyridine derivatives by reducing peak tailing.
-
Column Packing: Pack a silica gel column with your chosen eluent system (e.g., a gradient of ethyl acetate in hexane or methanol in dichloromethane).
-
Eluent Preparation: Prepare your mobile phase and add 0.1-1% (v/v) of triethylamine (TEA).
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or dichloromethane. If the solubility is low, you can adsorb it onto a small amount of silica gel (dry loading).
-
Elution: Run the column, collecting fractions and monitoring by TLC.
-
Fraction Analysis: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Visualizations
Purification Workflow Decision Tree
Caption: Decision tree for purification strategy.
Relationship of Common Impurities and Purification Techniques
Caption: Impurity types and corresponding purification methods.
References
-
Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(12), 4964-4977. [Link]
-
Biotage. Metal Scavenger User Guide. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Amerigo Scientific. Scavenger Resins. [Link]
-
Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
-
Crimson Publishers. (2023). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). [Link]
-
Kitano, Y., & Arisawa, M. (2025). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. ResearchGate. [Link]
-
Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. [Link]
Sources
- 1. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 3. biotage.com [biotage.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones | MDPI [mdpi.com]
- 7. US7291742B2 - Process for the preparation of benzo [d] isoxazol-3-yl-methanesulfonic acid and the intermediates thereof - Google Patents [patents.google.com]
Optimization of base and solvent systems for (4-Ethoxypyridin-3-yl)boronic acid
Technical Support Center: Optimization for (4-Ethoxypyridin-3-yl)boronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving (4-Ethoxypyridin-3-yl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with this electron-deficient heteroaryl boronic acid. We provide in-depth troubleshooting advice, optimization protocols, and fundamental principles to ensure the success of your coupling reactions.
Part 1: Troubleshooting Guide & Common Issues (Q&A)
This section directly addresses the most frequent challenges encountered in the lab.
Question 1: My reaction yield is very low, or I'm observing no product formation. What is the primary suspect?
Answer: The most common issue with (4-Ethoxypyridin-3-yl)boronic acid and similar electron-deficient heteroaryl boronic acids is protodeboronation .[1] This is a side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your starting material to form 4-ethoxypyridine.[1] This process can be catalyzed by acid, base, or even residual water in your reaction mixture.[1][2] The pyridine nitrogen itself can facilitate this undesired reaction.[3]
Initial Diagnostic Steps:
-
Confirm Reagent Integrity: Has the boronic acid been stored properly? It is susceptible to degradation and should be stored in a cool, dry place, preferably under an inert atmosphere. Consider using a freshly opened bottle or qualifying your reagent by NMR.
-
Analyze the Crude Reaction Mixture: Use LC-MS or GC-MS to look for the mass of 4-ethoxypyridine. Its presence is a definitive sign of protodeboronation.
Question 2: I've confirmed protodeboronation is the major side reaction. How can I minimize it?
Answer: Combating protodeboronation requires a careful selection of base and solvent to disfavor the protonolysis pathway. The goal is to promote the rate of the productive Suzuki coupling so it outcompetes the degradation pathway.
-
Switch to a Milder Base: Strong bases, especially hydroxides (e.g., NaOH, KOH) in aqueous media, can accelerate protodeboronation.[1][2] Weaker inorganic bases are often superior.
-
Potassium Phosphate (K₃PO₄): This is widely considered the go-to base for suppressing protodeboronation in challenging Suzuki couplings.[4] Its moderate basicity and ability to buffer the reaction are highly effective.
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): While stronger than K₃PO₄, they are often a good compromise between reactivity and minimizing the side reaction.[5][6]
-
-
Use Anhydrous or Low-Water Conditions: Since water is a proton source for this side reaction, minimizing its presence is critical.[1][3]
-
Solvents: Switch from highly aqueous solvent systems (e.g., Dioxane/H₂O 1:1) to systems with minimal water (e.g., Toluene/H₂O 10:1) or completely anhydrous conditions (e.g., dry THF, 2-MeTHF, or Dioxane).[3]
-
Reagent Preparation: Ensure all reagents and solvents are dry and the reaction is set up under an inert atmosphere (Nitrogen or Argon). Boronic acids can release water upon trimerizing to form boroxines, so even "anhydrous" solvents can become wet.[3]
-
Question 3: My reaction is clean but stalls, failing to go to completion. What should I try?
Answer: Stalled reactions often point to issues with catalyst activity, transmetalation efficiency, or reactant solubility.
-
Increase Base Strength (Carefully): If protodeboronation is not a major issue, a stronger base might be needed to facilitate the transmetalation step, where the organic group is transferred from boron to palladium.[7][8] The base activates the boronic acid by forming a more nucleophilic boronate species.[9][10]
-
Consider switching from K₂CO₃ to Cs₂CO₃ or an alkoxide base like K-Ot-Bu (in anhydrous conditions).
-
-
Improve Solubility: (4-Ethoxypyridin-3-yl)boronic acid or its coupling partner may have poor solubility in the chosen solvent, limiting the reaction rate.
-
Solvent Screening: Test different aprotic polar solvents like Dioxane, 2-MeTHF, DME, or DMF. Often, a co-solvent system is required.[11] A mixture of an apolar solvent (like Toluene) with a more polar one can be effective.
-
-
Change the Catalyst/Ligand System: The pyridine nitrogen in your substrate can act as a Lewis base and poison the palladium catalyst.[3]
-
Bulky, Electron-Rich Ligands: Employing ligands like SPhos, XPhos, or RuPhos can stabilize the palladium center, prevent catalyst deactivation, and accelerate the key steps of the catalytic cycle.[3] Pre-formed palladium precatalysts based on these ligands are often more effective than generating the catalyst in situ.
-
Part 2: Systematic Optimization Workflow
A structured approach is key to efficiently finding the optimal conditions. We recommend a Design of Experiments (DoE) approach for complex optimizations, but a sequential, one-factor-at-a-time method can also be effective if done logically.[12]
Step-by-Step Protocol for Base & Solvent Screening
-
Establish a Baseline: Start with a generally robust, mild condition.
-
(4-Ethoxypyridin-3-yl)boronic acid (1.2 equiv)
-
Aryl Halide (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%) with SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene / H₂O (10:1) , 0.2 M concentration
-
Temperature: 90 °C
-
Time: Monitor by LC-MS at 1h, 4h, and 16h.
-
-
Screening Variables: If the baseline is unsuccessful, modify one parameter at a time in the order of likely impact.
-
Primary Variable: Base Selection. Fix the solvent (Toluene) and catalyst. Test a panel of bases.
-
Secondary Variable: Solvent System. Using the best base from the previous step, screen a variety of solvents.
-
Tertiary Variable: Catalyst/Ligand. If optimization is still needed, screen different phosphine ligands.
-
Data Summary: Recommended Starting Conditions
The following table summarizes recommended base/solvent combinations for different scenarios.
| Condition ID | Base (equiv) | Solvent System | Temperature (°C) | Primary Use Case & Rationale |
| A-1 (Mild Start) | K₃PO₄ (2.0) | Toluene / H₂O (10:1) | 80–100 | First choice. Excellent for suppressing protodeboronation of sensitive heteroaryl boronic acids.[4] |
| A-2 (Anhydrous) | K₃PO₄ (2.0) | 2-MeTHF or Dioxane | 80–100 | For substrates extremely sensitive to water. Requires anhydrous technique and inert atmosphere. |
| B-1 (Increased Power) | Cs₂CO₃ (2.0) | 1,4-Dioxane / H₂O (5:1) | 90–110 | For sluggish reactions where protodeboronation is manageable. Cs₂CO₃ is highly soluble and effective.[5][6] |
| B-2 (Anhydrous Strong) | K-Ot-Bu (2.0) | THF or Toluene | 60–80 | For very challenging couplings. Use with caution, as strong alkoxides can promote side reactions. |
| C-1 (Special Case) | TMSOK (2.0) | DME (anhydrous) | 25-60 | Anhydrous condition for refractory heteroaryl-heteroaryl couplings. May require trimethyl borate as an additive to prevent catalyst poisoning. |
Part 3: Visualization of Key Mechanisms & Workflows
Understanding the underlying chemical processes is crucial for effective troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the primary productive pathway for C-C bond formation. The base is critical for the transmetalation step.[7][8]
Caption: The Suzuki-Miyaura catalytic cycle.
The Competing Protodeboronation Pathway
This diagram shows the major undesired side reaction that consumes the boronic acid.
Caption: Competing reaction pathways for the boronic acid.
Troubleshooting Decision Tree
Follow this flowchart to diagnose and solve common experimental issues.
Caption: A decision tree for troubleshooting common issues.
Part 4: Frequently Asked Questions (FAQs)
-
Q: Why is (4-Ethoxypyridin-3-yl)boronic acid more challenging than a simple phenylboronic acid? A: The nitrogen atom in the pyridine ring is electron-withdrawing, which makes the carbon-boron bond more polarized and susceptible to cleavage by protons (protodeboronation).[3] Additionally, the Lewis basic nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[3]
-
Q: Can I use a boronic ester (e.g., pinacol ester) instead of the boronic acid? A: Yes, and this is often a very good strategy. Boronic esters are generally more stable than their corresponding boronic acids, showing reduced rates of protodeboronation and better benchtop stability.[13][14] While they can be less reactive, modern catalyst systems readily couple them. If you continue to face stability issues with the boronic acid, switching to its MIDA or pinacol ester is a highly recommended alternative.
-
Q: How critical is the quality of the solvents and inert atmosphere? A: For this specific substrate, it is highly critical. The presence of excess water or oxygen can significantly increase the rate of protodeboronation and degrade the palladium catalyst. Using properly dried solvents and maintaining a positive pressure of an inert gas like argon or nitrogen throughout the experiment is essential for reproducibility and high yields.
References
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. (2025, August 9).
- Research Progress on Optimization of Synthesis Conditions of Sartan by Suzuki Coupling Reaction. (n.d.). 華藝線上圖書館.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.
- 2.6: Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts.
- Protodeboronation. (n.d.). Wikipedia.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
- Masking Boronic Acids for Suzuki Coupling. (2011, October 3). YouTube.
- Deshmukh, M. B., et al. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate.
- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (n.d.). PubMed.
- Thomas, A. A., et al. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH.
- Bull, J. A., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (n.d.). PubMed.
- Feng, J., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. PMC - PubMed Central.
- Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... (n.d.). ResearchGate.
- | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... (n.d.). ResearchGate.
- Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (n.d.). ResearchGate.
- Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2025, August 6). ResearchGate.
- Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. (2015, December 22). ResearchGate.
- The proposed dual roles of K3PO4 (i and ii) in the coupling reactions.... (n.d.). ResearchGate.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 13. researchgate.net [researchgate.net]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Influence of phosphine ligands on the efficiency of (4-Ethoxypyridin-3-yl)boronic acid coupling
Technical Support Center: Optimizing (4-Ethoxypyridin-3-yl)boronic Acid Couplings
Status: Active Ticket ID: PYR-BOR-003 Subject: Ligand Influence on Efficiency & Stability Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary
You are encountering difficulties with (4-Ethoxypyridin-3-yl)boronic acid . This is not a standard Suzuki-Miyaura coupling; it is a "perfect storm" substrate. The combination of the electron-rich 4-ethoxy group and the Lewis-basic pyridine nitrogen creates two competing failure modes: rapid protodeboronation and catalyst poisoning .
This guide moves beyond generic advice to address the specific kinetic competition defined by your ligand choice.
Module 1: The Core Mechanism (The "Race Against Time")
Q: Why does my reaction stall or yield the deboronated byproduct (4-ethoxypyridine) despite using standard conditions?
A: You are losing a kinetic race. In this specific coupling, two pathways compete for your boronic acid:[1][2]
-
Productive Transmetallation: The boronic acid transfers the pyridyl group to the Palladium center.
-
Destructive Protodeboronation: The C–B bond hydrolyzes, replacing the boron with a proton.[3]
The Ligand's Role: For (4-Ethoxypyridin-3-yl)boronic acid, the 4-ethoxy group increases electron density at the C3 position. Counter-intuitively, while electron-rich nucleophiles are generally good, this specific enrichment destabilizes the C–B bond, accelerating protodeboronation. Furthermore, the ortho-substitution (C3 boron, C4 ethoxy) creates steric hindrance that slows down transmetallation.
-
Standard Ligands (e.g., PPh3, dppf): These are too slow. The boronic acid decomposes before it can transmetallate.
-
Bulky, Electron-Rich Phosphines (Buchwald Ligands): Ligands like XPhos and SPhos are required. They create a highly active monolithic Pd(0) species that accelerates transmetallation by orders of magnitude, effectively "winning the race" against decomposition.
Module 2: Troubleshooting & Diagnostics
Q: How do I diagnose the specific failure mode based on my LCMS data?
Use the table below to interpret your crude reaction mixture:
| Observation (LCMS/NMR) | Diagnosis | Root Cause | Recommended Action |
| High % of 4-ethoxypyridine | Protodeboronation | Transmetallation is too slow; Base is too harsh; Water content is too high. | Switch to XPhos Pd G4 ; Use anhydrous base (K3PO4); Reduce water ratio. |
| Unreacted Halide + Boronic Acid remaining | Catalyst Poisoning | Pyridine Nitrogen is coordinating to Pd, shutting down the cycle. | Use bulky ligands (XPhos, tBuXPhos) to sterically prevent N-coordination. |
| Homocoupling of Halide | Oxidative Issues | Oxygen present in solvent; Slow transmetallation. | Degas solvents vigorously; Increase boronic acid equivalents (1.5–2.0 equiv). |
| Complex Black Precipitate | Pd Aggregation | Ligand dissociation ("Pd black" formation). | Avoid monodentate ligands like PPh3; Use pre-formed precatalysts. |
Module 3: The "Gold Standard" Protocol
Q: What is the recommended starting point to maximize yield?
Do not rely on in situ catalyst generation (mixing Pd(OAc)2 + Ligand) for this substrate. The induction period allows the boronic acid to degrade. Use a Precatalyst (G3 or G4) to ensure immediate activity.
Protocol: Rapid-Injection Suzuki Coupling
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
(4-Ethoxypyridin-3-yl)boronic acid (1.5 equiv - excess is crucial)
-
Catalyst: XPhos Pd G4 (2–5 mol%)
-
Base: K3PO4 (3.0 equiv, finely ground)
-
Solvent: 1,4-Dioxane : Water (10:1 ratio) - Note: A small amount of water is necessary for the boronate pathway, but too much accelerates deboronation.
-
-
Procedure:
-
Charge solid reagents (Halide, Boronic Acid, Base, Precatalyst) into a vial.
-
Seal and purge with Argon/Nitrogen for 5 minutes.
-
Add degassed solvent via syringe.
-
Crucial Step: Heat rapidly to 80°C . Do not ramp slowly. A fast start favors the high-energy transmetallation barrier over the lower-energy decomposition pathway.
-
Monitor at 1 hour. If not complete, add more boronic acid (0.5 equiv).
-
Module 4: Visualizing the Logic
The following diagram illustrates the decision matrix for optimizing this specific coupling.
Caption: Troubleshooting logic flow for 3-pyridylboronic acid couplings. Red nodes indicate failure modes; dashed nodes indicate technical interventions.
Module 5: Advanced FAQ
Q: I’ve tried XPhos and it still deboronates. What is the "Nuclear Option"? A: If the boronic acid is simply too unstable, you must switch to a MIDA Boronate or a Potassium Trifluoroborate (BF3K) salt.
-
Why: MIDA boronates are protected.[1] They slowly hydrolyze in the reaction mixture, releasing the active boronic acid at a rate that matches the catalytic cycle, keeping the standing concentration of free acid low and preventing decomposition [1].
Q: Does the 4-ethoxy group affect the oxidative addition of the partner? A: Indirectly. If you are coupling the boronic acid with an aryl chloride, the 4-ethoxy group makes the boronic acid more nucleophilic (good) but also more prone to hydrolysis (bad). The limiting factor is usually the transmetallation step. Ensure your aryl halide partner is sufficiently electrophilic (e.g., Aryl-Iodide or Aryl-Bromide is preferred over Chloride for this specific difficult substrate).
Q: Can I use Pd(PPh3)4? A: Strongly Discouraged. Triphenylphosphine is not bulky enough to prevent the pyridine nitrogen from binding to the Palladium, leading to catalyst deactivation. It also facilitates a slower transmetallation rate compared to dialkylbiaryl phosphines [2].
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[4] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[4][5] Journal of the American Chemical Society, 132(40), 14073–14075.[4]
-
Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[6] Accounts of Chemical Research, 41(11), 1461–1473.
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroarylboronic Acids: Mechanistic Insight and Method Development. Journal of the American Chemical Society, 138(29), 9145–9157.
Sources
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Reactivity of (4-Ethoxypyridin-3-yl)boronic Acid and Its Isomers in Suzuki-Miyaura Coupling
Introduction: The Strategic Value of Ethoxypyridinylboronic Acids in Modern Drug Discovery
Pyridinyl scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Their ability to act as hydrogen bond acceptors and engage in π-stacking interactions makes them privileged structures in drug design. The introduction of a boronic acid moiety onto the pyridine ring, particularly in the form of ethoxypyridinylboronic acids, provides a versatile handle for carbon-carbon bond formation via the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction is a cornerstone of modern synthetic chemistry due to its mild conditions, functional group tolerance, and the general stability and low toxicity of the organoboron reagents.[1]
The specific isomer of the ethoxypyridinylboronic acid used can have a profound impact on its reactivity, stability, and the ultimate success of a synthetic campaign. Factors such as the electronic interplay between the ethoxy group, the pyridine nitrogen, and the boronic acid, as well as steric hindrance around the reactive center, dictate the kinetics of the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.
This guide provides a comprehensive framework for understanding and experimentally determining the comparative reactivity of (4-Ethoxypyridin-3-yl)boronic acid versus its key isomers. We will delve into the theoretical underpinnings of their reactivity and present a robust, self-validating experimental protocol for their head-to-head comparison. This document is intended for researchers, medicinal chemists, and process development scientists who seek to make informed decisions in the selection of building blocks for their synthetic endeavors.
Theoretical Comparison of Ethoxypyridinylboronic Acid Isomers
The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is primarily governed by the ease with which it undergoes transmetalation with the palladium catalyst. This step is influenced by the nucleophilicity of the organic group being transferred. The electronic and steric environment around the boronic acid moiety, dictated by the substitution pattern on the pyridine ring, is therefore of paramount importance.
Let's consider three representative isomers to illustrate these effects:
-
(4-Ethoxypyridin-3-yl)boronic acid (Isomer A)
-
(2-Ethoxypyridin-3-yl)boronic acid (Isomer B)
-
(5-Ethoxypyridin-3-yl)boronic acid (Isomer C)
Electronic Effects
The pyridine nitrogen is an electron-withdrawing group (inductive effect), which generally decreases the electron density of the ring and can reduce the nucleophilicity of the boronic acid. Conversely, the ethoxy group is a strong electron-donating group through resonance (mesomeric effect) and moderately withdrawing through induction. The interplay of these effects depends on their relative positions.
-
Isomer A (4-Ethoxy-3-pyridyl): The ethoxy group is para to the pyridine nitrogen. Its electron-donating resonance effect strongly counteracts the withdrawing effect of the nitrogen, increasing the overall electron density of the ring. This enhanced electron density at the 3-position should increase the nucleophilicity of the boronic acid, potentially leading to a faster transmetalation rate.
-
Isomer B (2-Ethoxy-3-pyridyl): The ethoxy group is ortho to the pyridine nitrogen. While still electron-donating, its proximity to the nitrogen might lead to some steric hindrance and potential electronic repulsion. The nitrogen's inductive withdrawal is strongly felt at the adjacent C3 position.
-
Isomer C (5-Ethoxy-3-pyridyl): The ethoxy group is meta to the pyridine nitrogen. In this position, the electron-donating resonance effect of the ethoxy group does not directly conjugate with the boronic acid at the 3-position. The primary electronic influence will be a combination of the inductive effects of both the nitrogen and the ethoxy group.
Based purely on electronic arguments, Isomer A is predicted to be the most reactive due to the powerful electron-donating resonance of the 4-ethoxy group enhancing the nucleophilicity of the C3-boron bond.
Steric Effects
Steric hindrance around the boronic acid can impede its approach to the palladium center, slowing down the transmetalation step.
-
Isomer A (4-Ethoxy-3-pyridyl): The boronic acid at the 3-position is flanked by the ethoxy group at the 4-position and a hydrogen at the 2-position. This represents a moderate level of steric hindrance.
-
Isomer B (2-Ethoxy-3-pyridyl): The boronic acid at the 3-position is situated between the ethoxy group at the 2-position and a hydrogen at the 4-position. The proximity of the ethoxy group could present significant steric hindrance.
-
Isomer C (5-Ethoxy-3-pyridyl): The boronic acid at the 3-position is flanked by hydrogens at the 2- and 4-positions, with the ethoxy group further away at the 5-position. This isomer is expected to have the least steric hindrance around the boronic acid moiety.
Considering steric factors, Isomer C is predicted to be the most reactive , while Isomer B is likely to be the least reactive .
Predicted Reactivity Ranking
Combining both electronic and steric considerations, a hypothesized order of reactivity emerges. Isomer A benefits from strong electronic activation, while Isomer C has the most sterically accessible boronic acid. Isomer B suffers from potential steric hindrance. Therefore, a plausible predicted reactivity order is:
Isomer A ≥ Isomer C > Isomer B
This hypothesis requires experimental validation, for which a detailed protocol is provided below.
| Isomer | Structure | Key Electronic Features | Key Steric Features | Predicted Relative Reactivity |
| A: (4-Ethoxypyridin-3-yl)boronic acid | Strong electron-donating resonance from 4-OEt | Moderate hindrance from 4-OEt | High | |
| B: (2-Ethoxypyridin-3-yl)boronic acid | Electron-donating OEt ortho to N | Potentially high hindrance from 2-OEt | Low | |
| C: (5-Ethoxypyridin-3-yl)boronic acid | Weaker resonance effect at C3 | Low hindrance | Moderate to High |
Experimental Design for Head-to-Head Reactivity Comparison
To empirically determine the relative reactivity of the ethoxypyridinylboronic acid isomers, a series of parallel kinetic experiments should be conducted. The following protocol is designed to be self-validating by ensuring consistent reaction conditions across all isomers.
Objective
To quantify the initial reaction rates of the Suzuki-Miyaura coupling of Isomers A, B, and C with a common aryl bromide to establish a definitive order of reactivity.
Materials and Reagents
-
(4-Ethoxypyridin-3-yl)boronic acid (Isomer A)
-
(2-Ethoxypyridin-3-yl)boronic acid (Isomer B)
-
(5-Ethoxypyridin-3-yl)boronic acid (Isomer C)
-
4-Bromoacetophenone (common coupling partner)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Dodecane (internal standard for GC/HPLC analysis)
-
Anhydrous sodium sulfate
-
Ethyl acetate
Experimental Workflow Diagram
Caption: Experimental workflow for comparative kinetic analysis.
Step-by-Step Protocol
-
Reaction Setup:
-
To three identical, oven-dried reaction vials equipped with magnetic stir bars, add 4-bromoacetophenone (1.0 mmol, 199 mg), potassium carbonate (2.5 mmol, 345 mg), and dodecane (0.5 mmol, 85 mg, internal standard).
-
To vial 1, add (4-Ethoxypyridin-3-yl)boronic acid (Isomer A, 1.2 mmol, 198 mg).
-
To vial 2, add (2-Ethoxypyridin-3-yl)boronic acid (Isomer B, 1.2 mmol, 198 mg).
-
To vial 3, add (5-Ethoxypyridin-3-yl)boronic acid (Isomer C, 1.2 mmol, 198 mg).
-
Seal each vial with a septum and purge with nitrogen or argon for 10 minutes.
-
To each vial, add 8.0 mL of anhydrous 1,4-dioxane and 2.0 mL of deionized water via syringe.
-
-
Reaction Initiation and Monitoring:
-
Prepare a stock solution of Pd(dppf)Cl₂ (0.02 mmol, 16.3 mg) in 2.0 mL of anhydrous 1,4-dioxane.
-
Place the three reaction vials in a pre-heated oil bath or heating block set to 80 °C and allow them to equilibrate for 5 minutes with stirring.
-
Initiate the reactions by simultaneously injecting 0.2 mL of the catalyst stock solution (0.002 mmol Pd, 0.2 mol%) into each vial. Start a timer immediately.
-
At specified time points (e.g., 5, 15, 30, 60, 90, and 120 minutes), withdraw a ~0.1 mL aliquot from each reaction mixture using a syringe.
-
Immediately quench each aliquot in a vial containing 1 mL of water and 1 mL of ethyl acetate. Vortex thoroughly.
-
Allow the layers to separate, and transfer the organic (top) layer to a new vial containing a small amount of anhydrous sodium sulfate.
-
Analyze the dried organic extract by HPLC or GC.
-
-
Analytical Method (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water (containing 0.1% formic acid). A typical starting point is 60:40 acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Quantification: Generate a calibration curve using authentic samples of 4-bromoacetophenone, the final product (e.g., 1-(4-(4-ethoxypyridin-3-yl)phenyl)ethan-1-one), and the internal standard (dodecane). Calculate the yield at each time point by comparing the peak area ratios of the product to the internal standard against the calibration curve.
-
Data Analysis and Interpretation
-
Plot the Data: For each isomer, plot the calculated yield (%) as a function of time (minutes).
-
Determine Initial Rates: The initial reaction rate for each isomer can be determined from the slope of the linear portion of the yield vs. time curve (typically the first 20-30% of the reaction).
-
Compare Reactivities: The order of reactivity is determined by comparing the initial rates. A higher initial rate corresponds to a more reactive boronic acid isomer under these specific conditions.
Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle.
Conclusion
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Rate-Determining Step of the Suzuki–Miyaura Reaction: A Study in Applied Physical Organic Chemistry. Angewandte Chemie International Edition, 2013 , 52 (29), 7362–7370. [Link]
-
Thomas, A. A.; J-Topczewski, J. J.; et al. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Faraday Discussions, 2014 , 170, 31-43. [Link]
-
Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for the Suzuki–Miyaura Cross-Coupling of Boronic Acids with Pyridyl and Other Heteroaryl Chlorides. Journal of the American Chemical Society, 2009 , 131 (20), 6961–6963. [Link]
-
Billingsley, K. L.; Buchwald, S. L. Highly efficient Suzuki-Miyaura coupling of ortho-substituted aryl chlorides. Journal of the American Chemical Society, 2007 , 129 (11), 3358-3366. [Link]
-
Carrow, B. P.; Hartwig, J. F. Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 2011 , 133 (7), 2116–2119. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of (4-Ethoxypyridin-3-yl)boronic acid: A Comparative Analysis
Introduction
(4-Ethoxypyridin-3-yl)boronic acid is a heterocyclic boronic acid derivative of significant interest in medicinal chemistry and materials science. As a key building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, its purity and structural integrity are paramount for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][2] This guide provides an in-depth spectroscopic characterization of (4-Ethoxypyridin-3-yl)boronic acid, offering a comparative analysis with structurally related analogues to aid researchers in positive identification, quality control, and reaction monitoring.
The inherent propensity of boronic acids to form cyclic anhydride trimers, known as boroxines, can complicate spectral analysis.[3] Therefore, this document emphasizes robust experimental protocols designed to mitigate these challenges, ensuring accurate and reproducible data. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, explaining the causality behind our methodological choices.
Core Spectroscopic Profile and Comparative Analysis
The structural features of (4-Ethoxypyridin-3-yl)boronic acid—a pyridine ring, an ethoxy group, and a boronic acid moiety—each contribute distinct signals in various spectroscopic techniques. Understanding these contributions is best achieved through comparison with analogues such as (4-Methoxypyridin-3-yl)boronic acid and the parent 4-Pyridinylboronic acid.
The following table summarizes the expected and observed spectroscopic data for these compounds.
| Technique | (4-Ethoxypyridin-3-yl)boronic acid (Expected) | (4-Methoxypyridin-3-yl)boronic acid [4] | 4-Pyridinylboronic acid |
| Molecular Formula | C₇H₁₀BNO₃ | C₆H₈BNO₃ | C₅H₆BNO₂ |
| Molecular Weight | 166.97 g/mol | 152.94 g/mol | 122.92 g/mol |
| ¹H NMR (DMSO-d₆) | δ ~8.5 (s, 1H), ~8.3 (d, 1H), ~7.1 (d, 1H), ~8.2 (s, 2H, B(OH)₂), ~4.2 (q, 2H), ~1.4 (t, 3H) | Similar aromatic protons, δ ~3.9 (s, 3H) for -OCH₃ | Aromatic protons only |
| ¹³C NMR (DMSO-d₆) | ~165 (C-O), ~150 (Ar-C), ~145 (Ar-C), ~125 (Ar-C-B), ~110 (Ar-C), ~65 (O-CH₂), ~15 (CH₃) | Similar aromatic carbons, ~55 (O-CH₃) | Aromatic carbons only |
| ¹¹B NMR (Methanol-d₄) | δ ~20-30 ppm (trigonal boronic acid) | δ ~20-30 ppm | δ ~20-30 ppm |
| FT-IR (KBr, cm⁻¹) | ~3400-3200 (O-H), ~2980 (C-H), ~1600 (C=N), ~1350 (B-O), ~1250 (C-O) | Similar fingerprint, different C-H region | Absence of C-O stretch |
| Mass Spec (ESI+) | [M+H]⁺ = 168.0826 | [M+H]⁺ = 154.0670[4] | [M+H]⁺ = 123.9 |
| UV-Vis (Methanol) | λmax ~270-280 nm | λmax ~270-280 nm | λmax ~260-270 nm |
Note: Expected data for (4-Ethoxypyridin-3-yl)boronic acid is extrapolated from its structural analogues and fundamental principles of spectroscopy.
The comparison highlights key differentiators:
-
NMR: The ethoxy group provides characteristic quartet and triplet signals in ¹H NMR and two distinct aliphatic carbon signals in ¹³C NMR, which are absent in the other analogues. The methoxy analogue shows a singlet around 3.9 ppm.
-
IR: While the B-O and O-H stretches will be broadly similar, the C-O ether stretch around 1250 cm⁻¹ will be a key identifier for the ethoxy and methoxy derivatives.
-
Mass Spectrometry: The molecular ion peak provides a definitive confirmation of the compound's identity, with a clear mass difference of 14 Da (-CH₂) between the ethoxy and methoxy analogues.
In-Depth Experimental Protocols & Rationale
Adherence to validated protocols is crucial for obtaining high-quality, interpretable data. The following sections detail the methodologies for each spectroscopic technique, grounded in established scientific principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. However, the analysis of boronic acids is frequently hampered by the equilibrium between the monomeric acid and its trimeric anhydride (boroxine). This oligomerization leads to peak broadening and complex, often uninterpretable, spectra.[3]
Workflow for NMR Analysis of Boronic Acids
Caption: Standard workflow for NMR sample preparation and analysis.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the boronic acid sample.
-
Transfer to a clean, dry NMR tube.
-
Add approximately 0.7 mL of a deuterated protic solvent such as Methanol-d₄ (CD₃OD) or D₂O.[3]
-
Rationale (Trustworthiness): Protic solvents like methanol readily exchange with the B-OH protons, effectively breaking up the boroxine trimers and ensuring the analysis of the monomeric species. This results in sharp, well-resolved spectra. While the B-OH proton signals will be lost due to solvent exchange, the crucial aromatic and aliphatic signals will be clear.[3] For observing the B-OH protons, an aprotic solvent like DMSO-d₆ can be used, but be prepared for potential peak broadening if boroxines are present.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Set the number of scans to 16 or higher to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
¹¹B NMR Acquisition:
-
Acquire the spectrum using a boron-specific probe or a broadband probe tuned to the ¹¹B frequency.
-
Use BF₃·OEt₂ as an external standard.[5]
-
Rationale (Expertise): ¹¹B NMR is highly informative. The trigonal boronic acid should give a relatively broad signal between 20-30 ppm. Formation of a tetrahedral boronate ester (e.g., by interaction with a diol) would shift this signal significantly upfield to ~5-10 ppm.[6]
-
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition of the target compound. High-resolution mass spectrometry (HRMS) is particularly valuable for providing an exact mass, which can confirm the molecular formula.
Detailed Protocol (LC-MS):
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.
-
Dilute this stock solution to a final concentration of ~1-10 µg/mL using the mobile phase.
-
-
Chromatographic Separation (UPLC/HPLC):
-
Column: A C18 reversed-phase column (e.g., Acquity BEH C18) is suitable.[7]
-
Mobile Phase: Use a gradient elution with 10 mM ammonium acetate in water (A) and acetonitrile (B).[7]
-
Rationale (Expertise): Ammonium acetate serves as a buffer and helps in the ionization process. A gradient elution is effective for separating the boronic acid from potential impurities or degradation products.
-
-
Mass Spectrometric Detection (ESI):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally effective for pyridine-containing compounds due to the basicity of the nitrogen atom, leading to a strong [M+H]⁺ signal. Negative mode can also be used, which would show an [M-H]⁻ signal.[8]
-
Analysis: Perform a full scan analysis to identify the molecular ion. For higher confidence, perform tandem MS (MS/MS) on the parent ion to observe characteristic fragmentation patterns.[9]
-
Caution: Boronic acids can sometimes form adducts with solvents or dimerize in the ion source.[7] It is important to look for the expected molecular ion and not be misled by these other species.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides information about the functional groups present in the molecule. It is a rapid and non-destructive technique for verifying the presence of key structural motifs.
Detailed Protocol (ATR-FTIR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Key Vibrational Modes to Identify:
-
O-H Stretch: A broad band in the region of 3400-3200 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.
-
C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group will be just below 3000 cm⁻¹ (~2980 cm⁻¹).
-
C=N/C=C Stretch: Aromatic ring vibrations typically appear in the 1600-1450 cm⁻¹ region.
-
B-O Stretch: A strong, characteristic band around 1350 cm⁻¹ is indicative of the B-O single bond.[10]
-
C-O Stretch: The aryl-ether C-O stretch for the ethoxy group will appear as a strong band around 1250 cm⁻¹.[10]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis and studying interactions.
Workflow for UV-Vis Analysis
Caption: A streamlined process for acquiring a UV-Vis spectrum.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the boronic acid in a UV-transparent solvent, such as methanol or ethanol.[11]
-
Dilute the stock solution to a concentration that gives a maximum absorbance between 0.5 and 1.0 AU.
-
-
Data Acquisition:
-
Use a dual-beam spectrophotometer.
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the sample spectrum over a range of 190-400 nm.
-
-
Interpretation:
-
The pyridine ring system will give rise to π→π* transitions. For (4-Ethoxypyridin-3-yl)boronic acid, the maximum absorbance (λmax) is expected around 270-280 nm.
-
Expert Insight: The UV spectrum of a boronic acid can be highly sensitive to pH and the presence of diols (like sugars).[12][13] Binding to a diol can cause a significant shift in the λmax, a phenomenon that is exploited in the design of boronic acid-based sensors.[13]
-
Conclusion
The comprehensive spectroscopic characterization of (4-Ethoxypyridin-3-yl)boronic acid requires a multi-faceted approach. By leveraging ¹H, ¹³C, and ¹¹B NMR, high-resolution mass spectrometry, FT-IR, and UV-Vis spectroscopy, researchers can unambiguously confirm its structure and purity. The key to reliable analysis, particularly for NMR, lies in adopting protocols that prevent the formation of boroxine trimers. A comparative analysis against structural analogues like the methoxy and unsubstituted pyridine derivatives provides a framework for identifying the unique spectral signatures imparted by the ethoxy group. The methodologies and reference data presented in this guide serve as a robust resource for scientists and developers working with this versatile chemical building block.
References
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Mullangi, R., et al. (2021). LC–MS/MS method for the quantification of potential genotoxic impurity 4-phenoxyphenyl-boronic acid in ibrutinib. Available at: ResearchGate. [Link]
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ResearchGate. (n.d.). UV-Vis spectra before and after the reactions of phenylboronic acid... Available at: ResearchGate. [Link]
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Flanagan, K. J., & Senge, M. O. (2015). Crystal structure of 4-(meth-oxy-carbon-yl)phenyl-boronic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), 1151–1154. [Link]
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PubChem. (n.d.). 4-(oxan-3-yl)phenylboronic acid. PubChem.[Link]
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Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry.[Link]
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PubChem. (n.d.). 4-methoxypyridine-3-boronic acid. PubChem.[Link]
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ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate.[Link]
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Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(18), 7379-7385. [Link]
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PubChem. (n.d.). (4-Methoxyphenyl)boronic acid. PubChem.[Link]
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PubMed. (2019). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed.[Link]
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Organic Syntheses. (n.d.). 3-pyridylboronic acid. Organic Syntheses.[Link]
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ResearchGate. (2017). uv-visible spectral analysis of boric acid in different solvents: a case study. ResearchGate.[Link]
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ResearchGate. (2011). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate.[Link]
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KU ScholarWorks. (2007). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks.[Link]
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RSC Publishing. (2014). Boronic acid as an efficient anchor group for surface modification of solid polyvinyl alcohol. RSC Publishing.[Link]
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Cruz-Huerta, J., et al. (2016). Supramolecular networks in molecular complexes of pyridine boronic acids and polycarboxylic acids: synthesis, structural characterization and fluorescence properties. CrystEngComm, 18(34), 6445-6455. [Link]
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Li, H., et al. (2003). The design of boronic acid spectroscopic reporter compounds by taking advantage of the pK(a)-lowering effect of diol binding: nitrophenol-based color reporters for diols. Bioorganic & Medicinal Chemistry Letters, 13(1), 115-118. [Link]
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PubChem. (n.d.). (4-Aminopyridin-3-yl)boronic acid. PubChem.[Link]
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Mettler Toledo. (n.d.). Determine Boron Content in Water with UV Vis Spectroscopy. Mettler Toledo.[Link]
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Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry.[Link]
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Laczko, R., et al. (2013). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 24(8), 1288–1297. [Link]
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RSC Publishing. (2019). Luminescent iridium(iii)–boronic acid complexes for carbohydrate sensing. RSC Publishing.[Link]
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ResearchGate. (2018). Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. ResearchGate.[Link]
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PubChem. (n.d.). (3-Methylpyridin-4-yl)boronic acid. PubChem.[Link]
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YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.[Link]
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ResearchGate. (2019). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate.[Link]
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PubChem. (n.d.). 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. PubChem.[Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 130(48), 16488–16490. [Link]
-
Theranostics. (2017). Supporting Information. Theranostics.[Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.[Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. The Royal Society of Chemistry.[Link]
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A Senior Application Scientist's Guide to the Crystallography of Ethoxypyridinyl Boronic Acids: A Predictive Comparison
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the crystallographic features of ethoxypyridinyl boronic acid structures. In the dynamic field of medicinal chemistry, pyridylboronic acids are indispensable building blocks, prized for their role in Suzuki-Miyaura coupling and their presence in novel therapeutics.[1][2] The addition of an ethoxy substituent introduces specific steric and electronic properties that significantly influence solid-state packing, which is critical for formulation, stability, and intellectual property.
While a wealth of structural data exists for parent compounds like phenylboronic acid, specific crystal structures for many substituted derivatives, including ethoxypyridinyl boronic acids, remain proprietary or unpublished. This guide, therefore, adopts a predictive and comparative approach. By synthesizing data from foundational arylboronic acid structures, we will explain the causal relationships behind experimental choices and forecast the likely structural motifs of ethoxypyridinyl boronic acids, providing a robust framework for researchers in the field.
The Fundamentals of Arylboronic Acid Crystallography
Understanding the crystal structure of any boronic acid begins with its fundamental chemical nature. Boronic acids are characterized by a trivalent, sp²-hybridized boron atom bonded to one organic substituent and two hydroxyl groups, creating a trigonal planar geometry.[3] This arrangement leaves a vacant p-orbital on the boron atom, rendering it a mild Lewis acid.
This inherent structure dictates the dominant intermolecular interactions that govern crystal packing. Unlike carboxylic acids, which form well-defined hydrogen-bonded dimers, boronic acids present a more complex landscape. The primary and most ubiquitous structural motif is the formation of a hydrogen-bonded dimer through the two B(OH)₂ groups.[3][4] This foundational interaction, first detailed in the crystal structure of phenylboronic acid, serves as the baseline for our comparisons.
A critical challenge in the handling and crystallization of boronic acids is their propensity to undergo dehydration, especially under thermal stress or in the presence of drying agents, to form cyclic anhydrides known as boroxines.[3] This transformation can impede the growth of high-quality single crystals of the desired acid. Therefore, crystallization protocols must be carefully designed to maintain the integrity of the B(OH)₂ moiety.
Experimental Workflow: From Synthesis to Structure Solution
The determination of a crystal structure is a systematic process where each step is a self-validating system.[5][6] Success is predicated on meticulous execution and an understanding of the underlying chemical principles.
Synthesis and Purification
The synthesis of arylboronic acids is well-established, typically proceeding through the reaction of an organolithium or Grignard reagent with a trialkyl borate ester, followed by hydrolysis.[3] More modern methods, such as palladium-catalyzed borylation of halo-ethoxypyridines, offer a more direct route with high functional group tolerance.[1]
Crucial Expertise: The purity of the initial material is the single most important factor for successful crystallization.[5] Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disordered or unusable crystals. Recrystallization from a suitable solvent system or column chromatography is mandatory prior to setting up crystallization trials.
Crystallization: A Protocol Framework
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[5] The following protocol provides a rational, step-by-step approach applicable to ethoxypyridinyl boronic acids and their analogs.
Step 1: Solvent Screening (The Causality of Solubility)
-
Objective: To identify a solvent or solvent system in which the compound has moderate solubility at elevated temperatures and lower solubility at room or sub-ambient temperatures.
-
Procedure:
-
Place ~5-10 mg of the purified ethoxypyridinyl boronic acid into several vials.
-
Add small aliquots (0.1 mL) of various solvents (e.g., ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, and toluene/heptane mixtures) at room temperature.
-
Observe solubility. If insoluble, gently warm the vial. The ideal solvent will fully dissolve the compound upon heating.
-
-
Scientist's Insight: A solvent that dissolves the compound completely at room temperature is unsuitable for slow cooling or evaporation methods. Conversely, a solvent in which the compound is completely insoluble even upon heating is also not useful. The "just right" solubility profile is key.
Step 2: Crystal Growth Techniques
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature.
-
Loosely cap the vial (e.g., with perforated parafilm) to allow for slow solvent evaporation over several days to weeks.
-
Rationale: This is the simplest method and is highly effective for many organic molecules. The gradual increase in concentration allows for ordered molecular assembly into a crystal lattice.
-
-
Slow Cooling:
-
Prepare a saturated solution at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then potentially transfer to a refrigerator (4°C).
-
Rationale: This method leverages the temperature-dependent solubility of the compound. Slow, controlled cooling prevents rapid precipitation, which would yield amorphous powder or poor-quality microcrystals.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a "good" solvent.
-
Place this solution in a smaller, open vial.
-
Place the smaller vial inside a larger, sealed jar containing a "poor" solvent (in which the compound is insoluble, but which is miscible with the "good" solvent).
-
Rationale: The poor solvent slowly diffuses into the good solvent, gradually reducing the compound's solubility and promoting slow, controlled crystallization.
-
X-ray Diffraction and Structure Analysis
Once suitable crystals are obtained, they are analyzed using a single-crystal X-ray diffractometer.[7] The crystal is mounted and cooled under a stream of nitrogen gas, and a beam of X-rays is directed at it. The resulting diffraction pattern is collected and processed to generate an electron density map, from which the atomic positions are determined and the final structure is refined.[5][6] The quality of the final structure is validated by metrics such as the R-factor, which indicates the agreement between the crystallographic model and the experimental diffraction data.
Workflow Diagram: From Compound to Crystal Structure
Caption: A generalized workflow for the determination of small-molecule crystal structures.
Comparative Structural Analysis
To predict the crystal structure of an ethoxypyridinyl boronic acid, we must compare it with known structures that contain its constituent parts: the arylboronic acid group, the pyridine ring, and an ether-like substituent.
Baseline Case: Phenylboronic Acid
The crystal structure of phenylboronic acid is the archetypal model.[3] Its molecules form centrosymmetric dimers via a pair of strong O-H···O hydrogen bonds between their boronic acid groups. These dimers then pack into layers, stabilized by weaker interactions. The C-B-O₂ plane is nearly coplanar with the phenyl ring, allowing for some degree of π-conjugation.[3]
Alternative 1: 4-Methoxycarbonylphenylboronic Acid
This structure demonstrates the influence of a substituent with a hydrogen bond acceptor. While it still forms the classic boronic acid dimer, the carbonyl oxygen of the methoxycarbonyl group acts as an acceptor for a hydrogen bond from an adjacent dimer's hydroxyl group.[4] This O-H···O=C interaction links the dimers into undulating sheets, showcasing how a secondary functional group can significantly alter the extended packing arrangement.[4]
Alternative 2: Pyridinyl-based Structures
Direct structural data for pyridinylboronic acid is sparse, but data from potassium pyridyl trifluoroborate salts is instructive.[8] The key feature of a pyridine ring is its nitrogen atom, which is a potent hydrogen bond acceptor. We can confidently predict that in a pyridinylboronic acid crystal, this nitrogen will compete with the boronic acid's hydroxyl oxygen as a hydrogen bond acceptor. This leads to more complex networks where the simple dimer motif might be replaced or augmented by strong O-H···N interactions, linking molecules into chains or sheets.
Predicted Structure for Ethoxypyridinyl Boronic Acids
By synthesizing these observations, we can construct a robust hypothesis for the crystal structure of a molecule like 2-ethoxypyridin-5-ylboronic acid:
-
Primary Motif: The formation of a hydrogen-bonded dimer via the B(OH)₂ groups is still highly probable, as this is the most energetically favorable interaction for this functional group.
-
Secondary Interaction: The pyridinyl nitrogen will act as a strong hydrogen bond acceptor, forming an O-H···N bond with a hydroxyl group from an adjacent molecule. This is a more powerful interaction than that observed for the carbonyl in 4-methoxycarbonylphenylboronic acid.
-
Packing Disruption: This O-H···N bonding will likely create a more complex, three-dimensional network than the simple layered structure of phenylboronic acid. It may link the primary dimers into extended chains or sheets.
-
Role of the Ethoxy Group: The ethoxy group's oxygen is a weak hydrogen bond acceptor and is unlikely to be a primary driver of the packing. Its main role will be steric. It will influence the local packing environment, potentially affecting the dihedral angle between the pyridine ring and the boronic acid group and influencing the efficiency of any π-π stacking interactions.[4][9]
Diagram: Predicted Hydrogen Bonding Network
Caption: Comparison of the simple dimer in phenylboronic acid versus the predicted network for ethoxypyridinyl boronic acid.
Data Summary and Comparison
The following table summarizes key crystallographic features of the comparator molecules and provides a predictive summary for a hypothetical ethoxypyridinyl boronic acid.
| Feature | Phenylboronic Acid[3] | 4-Methoxycarbonylphenylboronic Acid[4] | Predicted for Ethoxypyridinyl Boronic Acid |
| Primary H-Bond Motif | Centrosymmetric Dimer (O-H···O) | Centrosymmetric Dimer (O-H···O) | Likely Dimer (O-H···O) |
| Secondary H-Bond Motif | None | Inter-dimer linkage (O-H···O=C) | Dominant Inter-dimer linkage (O-H···N) |
| Resulting Superstructure | Layered sheets of dimers | Undulating sheets of linked dimers | Complex 3D network or chains of linked dimers |
| Role of Substituent | Defines overall molecular shape | H-bond acceptor, extends network | H-bond acceptor (N) and steric influence (EtO) |
| Potential for Polymorphism | Low to Moderate | Moderate | High , due to competing H-bond donors/acceptors (O-H, N, B(OH)₂) |
Conclusion
While awaiting definitive public structures for ethoxypyridinyl boronic acids, a comparative analysis based on first principles and known crystal structures of analogs provides powerful predictive insights. Researchers can anticipate that these molecules will exhibit the foundational hydrogen-bonded dimer motif common to most arylboronic acids. However, the presence of the pyridinyl nitrogen introduces a crucial secondary interaction—a strong O-H···N hydrogen bond—that will likely dominate the extended crystal packing, leading to more complex and robust three-dimensional networks compared to simple phenylboronic acids. The ethoxy group is predicted to play a secondary, steric role. This understanding is vital for guiding crystallization experiments, anticipating potential polymorphism, and ultimately controlling the solid-state properties of these valuable chemical entities.
References
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Bairu, S., et al. (2024). Charge-enhanced pyridyl trifluoroborate organocatalysts: crystal structures and reactivity. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 80(1). Available from: [Link]
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Bandyopadhyay, A., et al. (2020). Efficiently self-healing boronic ester crystals. Chemical Science, 11(4), 957-962. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
